Hexachlorocyclohexane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5,6-hexachlorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYXXMFPNIAWKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl6, Array | |
| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |
| Source | CAMEO Chemicals | |
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| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
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DSSTOX Substance ID |
DTXSID2020684, DTXSID7020685, DTXSID2020686, DTXSID7020687, DTXSID5024134, DTXSID0024135, DTXSID901310407 | |
| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |
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| Record name | beta-Hexachlorocyclohexane | |
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| Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |
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| Record name | delta-Hexachlorocyclohexane | |
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| Record name | epsilon-Hexachlorocyclohexane | |
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| Record name | (+)-α-Hexachlorocyclohexane | |
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Molecular Weight |
290.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexachlorocyclohexane (all isomers) appears as white to yellow powder or flakes. Musty odor. The gamma isomer is known as lindane, a systemic insecticide. Toxic by ingestion or inhalation., WHITE TO BROWNISH FLAKES OR WHITE CRYSTALLINE POWDER, WITH CHARACTERISTIC ODOUR. | |
| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |
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| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
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Solubility |
Insoluble in water, Soluble in 100% alcohol, chloroform, ether, SOL IN ETHYL ALCOHOL & ETHYL ETHER, Practically insoluble in water., Soluble in benzene and chloroform., Solubility in water: very poor | |
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| Record name | Hexachlorocyclohexanes | |
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| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
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Density |
1.675, 1.9 g/cm³ | |
| Record name | Hexachlorocyclohexanes | |
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| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
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Vapor Pressure |
VP: 0.0317 mm Hg at 20 °C, VP: Approx 0.5 mm Hg at 60 °C | |
| Record name | Hexachlorocyclohexanes | |
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Impurities |
The crude product contains up to 4% of heptachlorocyclohexane & traces of octachlorocyclohexane. | |
| Record name | Hexachlorocyclohexanes | |
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Color/Form |
White or yellowish powder or flakes, White crystalline powder, White-colored powder, Colorless, sand-like powder, Grayish or brownish amorphous solid /crude product/ | |
CAS No. |
608-73-1, 58-89-9, 319-84-6, 319-85-7, 319-86-8, 6108-10-7, 6108-11-8, 6108-12-9, 6108-13-0, 119911-69-2 | |
| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |
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| Record name | Cyclohexane, 1,2,3,4,5,6-hexachloro- | |
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| Record name | Lindane [USAN:USP:INN:BAN] | |
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| Record name | alpha-Hexachlorocyclohexane | |
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| Record name | beta-Hexachlorocyclohexane | |
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| Record name | delta-Hexachlorocyclohexane | |
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| Record name | HCH [ISO] | |
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| Record name | epsilon-HCH | |
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| Record name | zeta-HCH | |
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| Record name | eta-HCH | |
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| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |
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| Record name | .ALPHA.-HEXACHLORCYCLOHEXANE | |
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| Record name | Hexachlorocyclohexanes | |
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Melting Point |
Varies with isomeric composition, MP: 113 °C, The different isomers differ widely in their melting points. | |
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| Record name | Hexachlorocyclohexanes | |
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Environmental Transport and Global Distribution of Hexachlorocyclohexane Isomers
Atmospheric Transport and Fate Modeling
The atmosphere is a primary medium for the global transport of HCH isomers. who.int Their relatively high volatility and persistence facilitate their movement from areas of application to remote regions. dss.go.th
Long-Range Transboundary Air Pollution
HCH isomers are recognized as persistent organic pollutants (POPs) that undergo long-range transboundary air pollution. who.int Once released into the atmosphere, these compounds can travel thousands of kilometers from their source. who.int This long-range transport is evidenced by the detection of HCH isomers in remote environments like the Arctic and Antarctic, far from any known sources of application. dss.go.thpops.int The United Nations Economic Commission for Europe (UNECE) Convention on Long-Range Transboundary Air Pollution and the Stockholm Convention on Persistent Organic Pollutants are international agreements that address the environmental threat posed by substances like HCH. pops.int The presence of HCH isomers, particularly α-HCH, in the Arctic is a direct consequence of atmospheric transport from lower latitudes where it was historically used. sswm.info
Atmospheric Lifetime and Degradation Processes (e.g., Photodegradation by Hydroxyl Radicals)
The atmospheric lifetime of HCH isomers is a critical factor in their potential for long-range transport. While persistent, they are subject to degradation processes in the atmosphere. The primary mechanism for the atmospheric removal of HCH is through photodegradation by hydroxyl (OH) radicals. cdc.gov HCH isomers are generally stable to light; however, they can be dechlorinated by alkali. dss.go.th The rate of degradation is influenced by environmental conditions. cdc.gov Biodegradation is considered the dominant decomposition process for HCH in soil and water. cdc.gov Under anaerobic conditions, the degradation of γ-HCH can lead to the formation of intermediates such as γ-3,4,5,6-tetrachloro-1-cyclohexene (γ-TCCH) and subsequently chlorobenzene (B131634). nih.gov
Air-Surface Exchange Processes (e.g., volatilization from soils and oceans)
Air-surface exchange processes play a significant role in the environmental cycling of HCH isomers. Volatilization from contaminated soils and oceans is a major source of atmospheric HCH. cdc.govnih.gov Studies have shown that a significant percentage of applied γ-HCH can volatilize from treated seeds within weeks of planting. cdc.gov The direction of air-sea gas exchange can vary depending on concentrations in the air and surface water, as well as temperature. sswm.info For instance, in the Bering and Chukchi Seas, the surface water was found to be undersaturated with respect to the atmosphere for both α-HCH and γ-HCH, indicating a net flux from air to sea. usgs.gov However, declining atmospheric concentrations in the Arctic have led to a reversal of this flux, with oceans now acting as a secondary source of α-HCH to the atmosphere. sswm.info Evaporation from cold water bodies, such as the Labrador Current and Lake Superior, has been identified as an important source of α-HCH to the North American atmosphere. nih.govacs.org
Global Atmospheric Distribution Patterns and Time Trends
The global atmospheric distribution of HCH isomers reflects historical usage patterns. Higher concentrations are generally found in the Northern Hemisphere, corresponding to greater historical use. pangaea.decopernicus.org A distinct trend of decreasing concentrations from north to south has been observed for dissolved HCH in the Atlantic and Southern Oceans. pangaea.decopernicus.org Monitoring data have shown a general decline in the atmospheric concentrations of HCH isomers, particularly α-HCH, following restrictions and bans on their use. sswm.infocdc.gov For example, significant decreases in global technical HCH usage in the early 1980s and 1990s, due to bans in China and India respectively, were followed by noticeable drops in α-HCH concentrations in the Arctic atmosphere. sswm.info Despite these declines, HCH isomers are still detected in the atmosphere of remote regions. cdc.gov
Impact of Climate Fluctuations on Atmospheric Deposition
Climate fluctuations have been shown to influence the deposition of HCH in various parts of the world. Studies of ice cores from mountain glaciers have revealed correlations between HCH concentrations and major climate patterns. nih.gov For instance, HCH deposition in an ice core from Mount Everest has been linked to the El Niño-Southern Oscillation. nih.gov Similarly, HCH concentrations in an ice core from the Rocky Mountains were found to respond to the North Atlantic Oscillation. nih.gov These findings suggest that climatic variations can affect the long-range transport and deposition of persistent organic pollutants like HCH. nih.gov Climate change may also accelerate the release of "old" HCHs from continental storage sites such as soil and vegetation, leading to their re-entry into the atmosphere and subsequent long-range transport and deposition in oceans. pangaea.decopernicus.org
Aquatic Environment Distribution and Dynamics
HCH isomers are frequently detected in aquatic environments worldwide due to their relatively high water solubility compared to other organochlorine pesticides. dss.go.thdss.go.th They can enter surface waters through surface runoff from agricultural areas, as well as through wet and dry atmospheric deposition. cdc.gov
Once in the aquatic environment, HCH isomers can be found in both the dissolved phase and adsorbed to particulate matter. dss.go.th The distribution among different isomers can vary. For example, in a study of a tropical estuarine system in India, α-HCH was the most prevalent isomer, accounting for up to 90% of the total HCH. tandfonline.com In contrast, studies of some lake sediments have found that the more persistent β-isomer can constitute a significant portion of the total HCH. dss.go.th The predominance of the more volatile α- and γ-isomers in high Arctic lakes is indicative of long-range atmospheric transport, whereas the presence of β-HCH is more likely to indicate local contamination due to its lower volatility. dss.go.th
Concentrations of HCH in aquatic environments have generally been low. epa.gov However, due to their persistence, they can bioaccumulate in aquatic organisms. cdc.gov Bioconcentration factors for HCH in aquatic organisms have been reported to be in the range of 1,100 to 2,400. pops.int
Interactive Data Table: Atmospheric Concentrations of HCH Isomers in the Northern and Southern Hemispheres (2008)
This table displays the range and mean concentrations of the sum of α-, β-, and γ-HCH in the lower atmosphere of the Northern and Southern Hemispheres in 2008.
| Hemisphere | Concentration Range (pg/m³) | Mean Concentration (pg/m³) |
| Northern Hemisphere | 12 - 37 | 27 ± 11 |
| Southern Hemisphere | 1.5 - 4.0 | 2.8 ± 1.1 |
| Data sourced from shipboard measurements in the Atlantic and Southern Oceans in October to December of 2008. pangaea.de |
Interactive Data Table: Air-Sea Exchange Flux of HCH Isomers
This table shows the estimated air-sea exchange flux for different HCH isomers. A positive value indicates a net flux from air to sea (deposition), while a negative value indicates a net flux from sea to air (volatilization).
| Isomer | Mean Flux (pg/m²/day) | Flux Range (pg/m²/day) | Location |
| α-HCH | 3800 | - | Atlantic and Southern Ocean |
| γ-HCH | 2000 | - | Atlantic and Southern Ocean |
| β-HCH | - | <0 - 12 (volatilization) | Atlantic and Southern Ocean |
| β-HCH | - | 6 - 690 (deposition) | Atlantic and Southern Ocean |
| α-HCH | - | -0.95 | Northwest Pacific Ocean |
| γ-HCH | - | -17 | Northwest Pacific Ocean |
| α-HCH | 25,000 | -47,000 to 122,000 | Bering and Chukchi Seas (1988) |
| γ-HCH | 31,000 | 17,000 to 54,000 | Bering and Chukchi Seas (1988) |
| Data compiled from various studies. cdc.govusgs.govpangaea.decopernicus.org |
Oceanic and Freshwater Concentrations and Trends
Historically, HCH isomers have been released into the environment through their production and use as pesticides. cdc.gov Although many countries have banned or restricted their use, these compounds persist and continue to be detected in water systems worldwide. researchgate.net
In a study conducted from October to December 2008 in the Atlantic and Southern Oceans, the sum of α-HCH, γ-HCH, and β-HCH concentrations in the lower atmosphere ranged from 12 to 37 pg/m³ in the Northern Hemisphere and 1.5 to 4.0 pg/m³ in the Southern Hemisphere. pangaea.de Corresponding water concentrations were 0.33–47 pg/L for α-HCH, 0.02–33 pg/L for γ-HCH, and 0.11–9.5 pg/L for β-HCH. pangaea.de A decreasing trend in dissolved HCH concentrations was observed from the North Atlantic to the Southern Ocean, which is indicative of the historical usage of HCH in the Northern Hemisphere. pangaea.de Compared to data from 1987-2000, gaseous HCH concentrations were slightly lower, while dissolved HCHs showed a significant decrease by a factor of 2-3 orders of magnitude. pangaea.de
In the Arctic Ocean, a mass balance box model estimated that α-HCH began accumulating in the late 1940s, peaked in 1982 at approximately 6,670 tonnes, and declined to 1,550 tonnes by 2000. zhongkefu.com.cn For β-HCH, the peak accumulation was estimated at 810 tonnes in 1986, decreasing to 87 tonnes in 2020. zhongkefu.com.cn
A study of the York River estuary showed that α-HCH concentrations were consistently higher in marine water compared to the river water entering the estuary, suggesting that the Chesapeake Bay or the Atlantic Ocean is a significant source of this isomer to the estuary. researchgate.net In urban runoff samples from the Canadian Great Lakes Basin, γ-HCH was detected at mean concentrations of 0.0065 μg/L in the aqueous portion. cdc.gov
Oceanic and Freshwater Concentrations of HCH Isomers
| Isomer | Location | Concentration Range | Year of Study |
|---|---|---|---|
| α-HCH | Atlantic and Southern Ocean (Water) | 0.33–47 pg/L | 2008 |
| γ-HCH | Atlantic and Southern Ocean (Water) | 0.02–33 pg/L | 2008 |
| β-HCH | Atlantic and Southern Ocean (Water) | 0.11–9.5 pg/L | 2008 |
| γ-HCH | Canadian Great Lakes Basin (Urban Runoff - Aqueous) | 0.0065 μg/L (mean) | Undisclosed |
| α-HCH, γ-HCH, δ-HCH | Florida, USA (Groundwater near pesticide facility) | 30 to 420 μg/L | Undisclosed |
Partitioning Between Water, Sediment, and Particulate Phases
The distribution of HCH isomers between water, sediment, and particulate matter is influenced by their physicochemical properties and the characteristics of the environmental system. cdc.gov γ-HCH has been shown to adsorb to silt solutions with a slow desorption rate, indicating that its transport in aquatic environments is likely mediated by particles. cdc.gov The organic carbon content of sediments plays a crucial role in the sorption-desorption behavior of γ-HCH. cdc.gov
In the Canadian Great Lakes Basin, the mean concentration of γ-HCH in the sediment portion of urban runoff was 0.0035 mg/kg. cdc.gov The presence of black carbon in soils, resulting from incomplete combustion, can also affect the sorption affinity of HCH isomers, with a varying preference for partitioning to black carbon observed among the isomers (α-HCH > β-HCH > δ-HCH). cdc.gov
Leaching to Groundwater and Associated Contamination
HCH isomers have the potential to leach from contaminated soils into groundwater. cdc.gov The mobility of these compounds in soil is generally low to moderate. cdc.gov However, in groundwater sediments with low organic carbon content (less than 0.1%), the adsorption of γ-HCH may not be sufficient to prevent groundwater contamination. cdc.gov
Monitoring studies have confirmed the migration of γ-HCH to groundwater. cdc.gov For instance, at a former pesticide packaging and reformulating facility in Florida where γ-HCH wastes were disposed of in unlined trenches, groundwater concentrations for α-, γ-, and δ-HCH ranged from 30 to 420 μg/L. cdc.gov The origin of this type of liquid pollution is often direct leaching from HCH storage sites and landfills. unizar.es
Riverine and Marine Transport Pathways
Riverine and marine systems are significant pathways for the global transport of HCH isomers. Pollutants from land-based sources are primarily transported to the ocean via river runoff and atmospheric deposition. mdpi.com The Yangtze River, for example, is a major conduit for the transport of various halogenated contaminants, including HCH, to its estuary and adjacent seas. mdpi.com
Long-range transport potentials for α-HCH and γ-HCH have been estimated to be 17,946 km and 9,732 km, respectively, based on North American monitoring data. cdc.gov This highlights their capacity for widespread global distribution. cdc.gov In the Arctic, ocean currents and river inflows are the predominant transport pathways for β-HCH, accounting for 83% of its loading into the Arctic Ocean. zhongkefu.com.cn In contrast, long-range atmospheric transport is the primary pathway for α-HCH entering the Arctic. zhongkefu.com.cn This divergence in transport pathways is attributed to the much lower Henry's Law Constant of β-HCH compared to α-HCH, which results in a higher propensity for β-HCH to partition into water. zhongkefu.com.cn
Terrestrial Environment Distribution and Accumulation
The persistence of HCH isomers in the terrestrial environment is a significant concern due to their potential for accumulation in soil and uptake by plants. researchgate.netnih.gov
Soil Contamination and Persistence
HCH isomers are persistent in soil, with their degradation rates influenced by various abiotic factors such as moisture, pH, temperature, and organic matter content. researchgate.net The persistence of these isomers can vary, with β-HCH being the most stable and recalcitrant due to its molecular structure. researchgate.net
Lindane (γ-HCH) was found to be more persistent in muck soil compared to sandy loam soil. researchgate.net The persistence of α-, β-, and γ-isomers of HCH was observed to be greater in sterilized flooded soil. researchgate.net In a study by Stewart and Chisholm (1971), the recovery rates of α-, β-, and γ-HCH after a certain period were 36%, 36%, and 16% respectively, indicating differential persistence. researchgate.net A mixture of HCH isomers sorbed very strongly to a soil from Nagpur, India, with a Koc value of 54,000. cdc.gov
Persistence of HCH Isomers in Soil
| Isomer | Soil Condition | Observation |
|---|---|---|
| γ-HCH (Lindane) | Muck soil vs. Sandy loam soil | More persistent in muck soil |
| α-, β-, γ-HCH | Sterilized flooded soil | Greater persistence |
| α-HCH | Undisclosed soil type | 36% recovered |
| β-HCH | Undisclosed soil type | 36% recovered |
| γ-HCH | Undisclosed soil type | 16% recovered |
Uptake and Translocation in Plants (e.g., Soil-Plant-Air System Dynamics)
Plants can take up HCH isomers from contaminated soil through their root systems, with subsequent translocation to other plant tissues. researchgate.net The uptake and translocation of these hydrophobic organic chemicals can vary among different plant species. nih.govoup.com
In a study comparing the uptake of β-HCH and dieldrin (B1670511) in five plant species (Hordeum vulgare, Glycine max, Solanum lycopersicum, Brassica oleracea, and Cucurbita pepo), the root concentration factors (RCFs) for β-HCH did not differ remarkably among the species, with the exception of B. oleracea which had a high RCF. nih.gov The transpiration stream concentration factor (TSCF), a measure of translocation, for β-HCH was high in C. pepo. nih.gov Unlike dieldrin, the translocation of β-HCH in C. pepo was not significantly affected by darkness or heating of the roots, suggesting that its transport may not rely on transport proteins. nih.gov
Plants can also accumulate HCH through the sorption of volatilized HCH onto their aerial tissues. researchgate.net The process of phytoremediation involves the uptake and accumulation of HCH isomers in plant tissues, degradation in the root zone mediated by root exudates and enzymes, and enhanced microbial degradation in the rhizosphere. researchgate.net Research has also indicated that HCH isomers can undergo transformation processes within tree trunks, which could impact the use of phytoscreening for monitoring contamination. acs.orgnih.gov
Secondary Emissions from Soils
Soils that have been contaminated with This compound (B11772) (HCH) through historical use and atmospheric deposition serve as significant secondary sources of emissions, contributing to the persistent presence of HCH isomers in the global environment long after primary production and use have ceased. The process of volatilization from soil surfaces allows these compounds to re-enter the atmosphere, from where they can be transported over long distances. This re-emission is a crucial factor in the ongoing global cycling of HCH.
The rate of secondary emissions is influenced by a variety of factors, including the physicochemical properties of the individual HCH isomers, soil characteristics, and environmental conditions. Isomers with higher vapor pressures, such as α-HCH and γ-HCH, tend to volatilize more readily from soils compared to the less volatile β-HCH. dss.go.thacs.org Soil properties like organic matter content, texture, and moisture also play a critical role. HCH isomers can sorb to soil organic matter, which can limit their immediate volatilization but also create a long-term reservoir for future release. Temperature is another key driver, with higher temperatures generally leading to increased volatilization rates.
Research has shown that even with the ban on technical HCH in many countries, soil residues continue to be a notable source of emissions. For instance, in 1990, it was estimated that 22% of total β-HCH emissions were attributable to releases from soil residues from prior applications. By the year 2000, with no new usage of technical HCH assumed, global β-HCH emissions from soil residues were still estimated at 66 tonnes. This demonstrates the long-term contribution of contaminated soils to the global atmospheric burden of HCH. Global fate and transport models confirm that secondary emissions from soils and oceans are currently the primary factors controlling the observed rates of HCH decline in the atmosphere. nih.gov
Global Distribution Patterns and Mass Balancing
The global distribution of HCH isomers is a complex interplay of historical usage patterns, physicochemical properties of the isomers, and long-range environmental transport processes. This has resulted in the presence of these compounds in even the most remote regions of the planet, such as the Arctic, far from their original sources.
Regional and Latitudinal Gradients of Isomer Concentrations
The distribution of HCH isomers exhibits distinct regional and latitudinal gradients, largely driven by a phenomenon known as "global distillation" or "global gas chromatography". acs.org More volatile compounds, like α-HCH and γ-HCH, evaporate from soils and water in warmer, lower-latitude regions and are transported via atmospheric currents towards colder, higher-latitude areas. In these colder regions, lower temperatures favor their deposition, leading to an accumulation of these isomers. dss.go.thacs.org This process results in increasing concentrations of HCH in environmental media like tree bark with increasing latitude. dss.go.th
Conversely, the less volatile β-HCH is the predominant isomer found in soils and biological tissues, including humans, due to its greater resistance to degradation and its configuration that favors storage in fatty tissues. acs.org While α-HCH and γ-HCH are the most prevalent isomers in air and water samples, β-HCH dominates in soil and biota. dss.go.thacs.org
Interesting discrepancies have been observed between air and surface water concentrations in different climatic zones. For example, air concentrations of HCH isomers were found to be very high around the Indian subcontinent, with moderate surface water concentrations. The reverse was observed in the Arctic, with moderate air concentrations but high water concentrations, highlighting the complex partitioning behavior of these compounds in different environments. acs.orgdss.go.th Studies in Arctic lakes have shown that while there may not be a significant latitudinal gradient for total HCH in surface sediments, there are isomer-specific differences. For instance, β-HCH may constitute a larger percentage of total HCH in southern Arctic lakes, while α-HCH concentrations are generally higher in Arctic lakes compared to those in northwest Ontario. dss.go.th
Source Apportionment and Tracking Global Transport Using Isomer Ratios
The relative proportions of different HCH isomers in environmental samples serve as a powerful tool for identifying emission sources and tracking their global transport pathways. dss.go.thacs.org The two main commercial HCH products, technical HCH and lindane, have distinct isomer compositions. Technical HCH is a mixture typically containing 60-70% α-HCH, 5-12% β-HCH, 10-15% γ-HCH, and 6-10% δ-HCH. cdc.gov Lindane, on the other hand, is a product containing at least 99% γ-HCH.
The ratio of α-HCH to γ-HCH is particularly useful for source apportionment. A high α-/γ-HCH ratio (typically between 4 and 7) is characteristic of fresh inputs from technical HCH. dss.go.th Conversely, a low ratio suggests the influence of lindane usage. researchgate.net Ratios that deviate significantly from these values can indicate aged or weathered residues, where environmental processes such as degradation and volatilization have altered the original isomer composition. Air and water samples collected far from application sites have often shown α-/γ-HCH ratios much higher than 7, which has been a subject of scientific investigation. dss.go.th
By analyzing these isomer ratios in various environmental compartments across different geographical locations, scientists can trace the movement of HCH plumes in the atmosphere and oceans, distinguishing between recent pesticide applications and the revolatilization of historical residues. dss.go.thacs.org For instance, the predominance of γ-HCH in the Southern Hemisphere suggests different transport and source histories compared to the Northern Hemisphere, where α-HCH is often more prevalent in ambient air and ocean water. acs.orgdss.go.th
Application of Global Fate and Transport Models
To comprehend the complex global dynamics of HCH isomers, scientists utilize sophisticated computer models known as global fate and transport models. These models are essential tools for synthesizing vast amounts of data on emissions, environmental properties, and transport processes to simulate the distribution and long-term behavior of these pollutants. nih.govoup.com
There are several types of multimedia models used for this purpose, including multimedia box models and atmospheric dispersion models. researchgate.net
Atmospheric dispersion models , often with high spatial and temporal resolution, can simulate the detailed pathways of pollutants through the atmosphere. researchgate.netmit.edu
These models have been successfully applied to rationalize observed environmental concentrations of HCH isomers and to forecast future trends. nih.gov For example, models have shown that the major pathway for α-HCH on a global scale is its transfer from application sites to the world's oceans via both atmospheric and riverine transport. oup.com Initially, soils in regions of high use were the primary reservoirs, but now the oceans hold a significant portion of the global HCH burden. oup.com
Modeling studies have been crucial in demonstrating that secondary emissions from historically contaminated soils and oceans are now the dominant factors controlling the atmospheric concentrations of HCH. nih.gov They also help to explain the observed global distribution patterns, attributing them to differences in persistence in various climates and transport through the atmosphere and oceans. oup.com For instance, a mass balance box model for the Arctic Ocean revealed that while long-range atmospheric transport is the main pathway for α-HCH into the Arctic, β-HCH arrives primarily through long-range oceanic transport. nih.gov Despite their utility, the accuracy of these models is dependent on the quality of input data, such as historical emission inventories and the physicochemical properties of the compounds, which can have significant uncertainties. researchgate.netnih.gov
Environmental and Biological Degradation of Hexachlorocyclohexane Isomers
Abiotic Degradation Pathways
Abiotic degradation involves non-biological processes that break down HCH isomers. These pathways include photodegradation, hydrolysis, and chemical oxidation and reduction.
Photodegradation Mechanisms and Kinetics
Photodegradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation. For HCH isomers, this process can occur in the atmosphere, on soil surfaces, and in aquatic environments.
The photochemical degradation of β-HCH in snow and ice has been shown to follow first-order kinetics. colab.wsproquest.com In snow, the degradation rate is approximately 24 times faster than in the ice phase. colab.wsproquest.com The primary photolysis product of β-HCH in snow is α-HCH, formed through isomerization. colab.wsproquest.com In ice, however, both α-HCH and pentachlorocyclohexene are produced, the latter resulting from dechlorination. colab.wsproquest.com The presence of certain chemical components can influence the kinetics of photodegradation. For instance, acetone (B3395972), nitrites, nitrates, and ferric ions (Fe³⁺) have been found to significantly inhibit the process, while pH and ferrous ions (Fe²⁺) have minimal effect. colab.wsproquest.com Hydrogen peroxide has been observed to slightly inhibit the photochemical degradation of β-HCH. colab.wsproquest.com
Studies on the γ-HCH isomer (lindane) have also explored its photodegradation. The process can be enhanced by the presence of photosensitizers.
Hydrolysis in Aquatic Environments
Hydrolysis is a chemical reaction in which a water molecule is used to break down a compound. In aquatic environments, the rate of HCH hydrolysis is significantly influenced by pH.
Under neutral pH conditions, hydrolysis is not considered a major degradation pathway for HCH. cdc.gov However, the rate of hydrolysis increases significantly under alkaline conditions. For γ-HCH, the reaction follows first-order kinetics, with half-lives of 92 hours at pH 9.3, 648 hours at pH 7.8, and 771 hours at pH 7.3 at a temperature of 25°C. cdc.gov This indicates that in alkaline waters, hydrolysis can be a more relevant degradation process.
Chemical Oxidation and Reduction Processes
Chemical oxidation and reduction reactions can also contribute to the degradation of HCH isomers. Advanced oxidation processes (AOPs) and various reducing agents have been investigated for their effectiveness in breaking down these persistent compounds.
Ozone and potassium permanganate (B83412) have been shown to be effective in oxidizing γ-HCH, whereas chlorine and hydrogen peroxide are less effective. cdc.gov The photo-Fenton process, an AOP that generates highly reactive hydroxyl radicals, has also been studied for the degradation of lindane. scispace.com
Chemical reduction has also been explored as a remediation technique. These methods often involve the use of zero-valent metals or other reducing agents to dechlorinate the HCH molecule. While chemical methods can be faster than biological degradation, they can also be more costly and may lead to the formation of secondary pollutants. researchgate.net The β-HCH isomer is particularly persistent due to the equatorial positioning of all its chlorine atoms, making it more resistant to hydroxylation compared to the γ- and α-isomers. researchgate.netnih.gov
Biotic Degradation Mechanisms (Bioremediation)
Bioremediation leverages the metabolic capabilities of microorganisms to break down environmental pollutants like HCH. This approach is considered a more environmentally friendly and cost-effective alternative to traditional physicochemical remediation methods.
Microbial Degradation Pathways (Aerobic and Anaerobic)
Microorganisms have evolved diverse metabolic pathways to degrade HCH isomers under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.
Aerobic Degradation:
Under aerobic conditions, the primary degradation pathway for several HCH isomers is the "Lin pathway". nih.govnih.gov This pathway has been extensively studied in bacteria like Sphingobium spp. The initial steps involve the sequential dehydrochlorination of γ-HCH, catalyzed by the enzyme LinA, followed by hydrolytic dechlorination by the LinB enzyme. nih.govnih.gov The α-, γ-, and δ-isomers of HCH can be degraded through variants of this pathway. nih.gov The degradation of γ-HCH proceeds through intermediates such as γ-pentachlorocyclohexene, which is then converted to 2,5-dichlorohydroquinone (B146588). researchgate.net This is further metabolized through ring cleavage and eventually enters central metabolic pathways like the tricarboxylic acid (TCA) cycle. researchgate.net
Anaerobic Degradation:
Anaerobic degradation of HCH isomers generally proceeds at a faster rate than aerobic degradation, particularly in flooded soils. researchgate.net The primary mechanism under anaerobic conditions is reductive dechlorination. For γ-HCH, the degradation pathway involves the formation of γ-3,4,5,6-tetrachloro-1-cyclohexene (γ-TCCH) and subsequently chlorobenzene (B131634). nih.gov Small amounts of trichlorinated benzenes and benzene (B151609) have also been observed as end products. nih.gov The degradation rates for different isomers under anaerobic conditions typically follow the order γ > α > β ≥ δ. researchgate.net The anaerobic degradation of α- and δ-HCH also leads to the formation of chlorobenzene, while β-HCH biodegrades to benzene and chlorobenzene. nih.govethz.ch
Identification and Characterization of Hexachlorocyclohexane-Degrading Microorganisms (e.g., Sphingobium spp., Bacillus spp., Dehalobacter)
A variety of microorganisms capable of degrading HCH isomers have been isolated and characterized from contaminated sites worldwide.
Sphingobium spp. : Members of this genus, such as Sphingobium japonicum (formerly Sphingomonas paucimobilis), are well-known for their ability to aerobically degrade γ-HCH, often utilizing it as a sole source of carbon and energy. researchgate.netfrontiersin.org They possess the lin genes that encode the enzymes responsible for the degradation pathway. nih.gov
Bacillus spp. : Several species of Bacillus have been shown to effectively degrade lindane under anaerobic conditions. researchgate.net
Dehalobacter spp. : This genus is known for its role in the anaerobic degradation of chlorinated compounds. A Dehalobacter species, in co-culture with a Sedimentibacter species, has been shown to be capable of the anaerobic biodegradation of β-HCH to benzene and chlorobenzene. ethz.ch
Other bacteria that have been identified as HCH degraders include various species of Clostridium, Citrobacter, and Pseudomonas. cdc.govnih.gov The identification and characterization of these microorganisms are crucial for developing effective bioremediation strategies for HCH-contaminated environments.
Enzymatic Mechanisms of Dechlorination and Mineralization (e.g., Lin pathway, specific dechlorinase activity)
The microbial degradation of This compound (B11772) (HCH) isomers is a complex enzymatic process, with the Lin pathway being the most well-characterized route for aerobic degradation. nih.gov This pathway involves a series of enzymes that sequentially dechlorinate and break down the HCH ring structure. The initial steps are catalyzed by two key dehalogenases, LinA and LinB, which exhibit distinct mechanisms and isomer specificities. nih.gov
LinA is a dehydrochlorinase that initiates the degradation of γ-HCH and α-HCH by catalyzing two dehydrochlorination reactions. nih.govfrontiersin.org This process converts γ-HCH through the intermediate γ-pentachlorocyclohexene (γ-PCCH) to a putative product, 1,3,4,6-tetrachloro-1,4-cyclohexadiene (B1210607) (1,3,4,6-TCDN). nih.gov LinA can also dehydrochlorinate α-HCH and δ-HCH but is inactive against the β-isomer. nih.govnih.gov The enzyme is a homotetrameric protein and eliminates hydrogen chloride (HCl) from the substrate to create a double bond. nih.govfrontiersin.org
LinB, a haloalkane dehalogenase from the α/β-hydrolase family, functions differently, catalyzing hydrolytic dechlorination. frontiersin.orgnih.gov It is responsible for the subsequent steps in the γ-HCH pathway, converting 1,3,4,6-TCDN to 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (B1199288) (2,5-DDOL). frontiersin.org Crucially, LinB is the key enzyme responsible for initiating the degradation of the highly recalcitrant β-HCH, converting it to 2,3,4,5,6-pentachlorocyclohexanol (B1245349) (PCHL). nih.govresearchgate.net It also acts on δ-HCH. nih.govfrontiersin.org LinB is a monomeric protein located in the periplasm of sphingomonads and has a broad substrate specificity. frontiersin.orgfrontiersin.org
Following these initial steps, the pathway continues with the enzyme LinC, a dehydrogenase, which converts 2,5-DDOL to 2,5-dichlorohydroquinone (2,5-DCHQ). frontiersin.orgresearchgate.net The downstream pathway involves ring cleavage oxygenase (LinE) and maleylacetate (B1240894) reductase (LinF), leading to mineralization. frontiersin.org The collective action of these enzymes, encoded by the lin genes, facilitates the complete breakdown of HCH isomers. nih.govfrontiersin.org Specific dechlorinase activity has been identified in various bacteria, such as Streptomyces sp. M7, where the enzyme's synthesis is induced by the presence of lindane. researchgate.net
Role of Microbial Consortia in Enhanced Degradation
While individual microbial strains can degrade HCH, microbial consortia often exhibit significantly enhanced and more efficient degradation capabilities. frontiersin.orgacs.org Mixed microbial cultures are considered more robust and potentially more effective for the bioremediation of recalcitrant compounds like HCH because the metabolic burden is shared among various members. frontiersin.orgacs.org This metabolic cooperation allows for the complete mineralization of HCH, often preventing the accumulation of toxic intermediates. nih.govacs.org
A microbial consortium isolated from a sugarcane field, for example, demonstrated a substantial improvement in its degradation ability after acclimation. nih.govacs.org Initially taking 10 days to degrade 25 µg/mL of γ-HCH, the acclimated consortium could mineralize 300 µg/mL within 108 hours, achieving a degradation rate of 216 µg/mL per day, the highest reported at the time. nih.govacs.org This consortium, comprising nine bacterial strains and one fungal strain, was also effective against α-, β-, and δ-HCH. nih.gov
The enhanced performance of consortia is attributed to synergistic interactions, where different members may carry out successive steps in the degradation pathway or create favorable conditions for others. frontiersin.org For instance, some members might degrade the primary pollutant, while others metabolize the intermediates. An actinobacteria consortium of Streptomyces sp. M7, MC1, and A5, and Amycolatopsis tucumanensis AB0 was shown to effectively remove lindane from soil. frontiersin.org Such consortia hold high potential for practical bioremediation applications in contaminated soils and water bodies. nih.gov
Degradation of Intermediates (e.g., Monochlorobenzene, Benzene)
The degradation of HCH isomers, particularly under anaerobic conditions, often leads to the formation of lower chlorinated intermediates, including monochlorobenzene (MCB) and benzene. nih.govresearchgate.netnih.gov The complete mineralization of HCH requires the subsequent degradation of these toxic and often persistent compounds.
Under anaerobic conditions, the degradation of γ-HCH can proceed through intermediates like γ-3,4,5,6-tetrachloro-1-cyclohexene (γ-TCCH), which is further converted to chlorobenzene. nih.gov Similarly, β-HCH can be anaerobically converted to both benzene and chlorobenzene. nih.gov While many studies have reported the accumulation of chlorobenzene and benzene, some microbial cultures have demonstrated the ability to degrade them further. nih.gov
Complete biodegradation of lindane to non-toxic end products like methane (B114726) has been achieved using a sequential treatment approach with specialized anaerobic microbial cultures. researchgate.netnih.gov In one such system, the first culture dechlorinated lindane to MCB and benzene. A second culture, containing a distinct Dehalobacter population, was responsible for the dechlorination of MCB to benzene. Finally, a third culture carried out the methanogenic degradation of benzene. researchgate.netnih.gov This highlights the importance of specific microbial populations capable of metabolizing these key intermediates for the complete detoxification of HCH-contaminated sites.
Genetic and Genomic Insights into this compound Biodegradation
The genetic basis for the aerobic degradation of HCH is primarily encoded by a set of genes known as the lin genes. nih.gov These genes were first identified and characterized in Sphingomonas paucimobilis UT26 and have since been found in numerous HCH-degrading sphingomonads worldwide. nih.govnih.gov The "specific" lin genes, from linA to linE, encode the enzymes for the upper pathway that converts HCH to maleylacetate. nih.gov
The key genes and their functions are:
linA : Encodes HCH dehydrochlorinase, which initiates the degradation of α-, γ-, and δ-HCH. nih.gov
linB : Encodes haloalkane dehalogenase, responsible for the hydrolytic dechlorination of intermediates and the initial attack on β-HCH. frontiersin.orgnih.gov
linC : Encodes a dehydrogenase involved in the pathway. frontiersin.orgnih.gov
linD and linE : Encode a reductive dechlorinase and a ring-cleavage dioxygenase, respectively, for the lower degradation pathway. nih.gov
Comparative genomic studies of different γ-HCH-degrading sphingomonad strains have provided significant insights into the evolution of this catabolic pathway. nih.gov These studies reveal that while the core linA to linE genes are highly conserved, the genes for downstream metabolism can differ considerably. nih.gov Furthermore, most of the specific lin genes are located on mobile genetic elements like plasmids and are often flanked by insertion sequences such as IS6100. nih.gov This suggests that horizontal gene transfer has played a crucial role in the dissemination and evolution of the HCH degradation ability among bacteria. tandfonline.com The structural divergence of other related genes, such as those for a putative ABC transporter (linKLMN), reflects the phylogenetic relationship of the host strains. nih.gov
Factors Influencing Degradation Rates
Environmental Conditions (e.g., Temperature, pH, Redox Potential, Soil Organic Carbon)
The rate of HCH biodegradation is significantly influenced by a variety of environmental factors. frontiersin.orgcdc.gov Optimal conditions are crucial for enhancing the efficiency of microbial degradation in contaminated environments.
Temperature: HCH degradation occurs over a wide range of temperatures. Mesophilic temperatures, typically between 20°C and 35°C, are generally favorable for the activity of most HCH-degrading microbial consortia. nih.govacs.orgresearchgate.net However, degradation has been observed at temperatures as low as 5°C and as high as 60°C, albeit at reduced rates. researchgate.net In aquatic systems, higher concentrations of HCH are often found in colder, larger lakes, partly due to slower degradation loss rates compared to warmer temperate lakes. oup.comnih.gov
pH: A near-neutral pH, generally between 6.0 and 8.0, is optimal for HCH degradation by most microbial cultures. nih.govacs.orgresearchgate.net However, some acclimated consortia can tolerate a broader pH range, from 3.0 to 9.0. researchgate.net Extreme pH values, such as a pH of 4.0, can completely inhibit degradation activity in some consortia. researchgate.net
Redox Potential: The presence or absence of oxygen (redox potential) determines the metabolic pathways used for degradation. Aerobic degradation, often involving the lin pathway, typically leads to complete mineralization. frontiersin.org Anaerobic degradation proceeds via reductive dechlorination and can sometimes result in the accumulation of intermediates like benzene and chlorobenzene. nih.govoup.com Aeration is a favorable condition for the rapid mineralization of HCH by aerobic consortia. nih.govacs.org
Soil Organic Carbon and Nutrients: The presence of other carbon sources can have varied effects. High concentrations of easily accessible carbon sources like glucose (e.g., 1000 µg/mL) can retard HCH degradation, likely due to catabolite repression. nih.govacs.org However, other carbon sources like cellulose (B213188) and sawdust, or lower concentrations of glucose, may not have a significant effect. nih.govacs.org In some nutrient-poor waters, enantioselective degradation appears to be optimized, suggesting that oligotrophic bacteria may play a key role. oup.comnih.gov
Isomer-Specific Degradation Rates and Recalcitrance (e.g., Beta-Hexachlorocyclohexane Stability)
The different stereoisomers of HCH exhibit markedly different susceptibilities to microbial degradation, leading to varying persistence in the environment. nih.govresearchgate.net The degradation rate generally follows the order of γ-HCH > α-HCH > δ-HCH > β-HCH. nih.govresearchgate.net
The γ- and α-isomers are degraded most rapidly under both aerobic and anaerobic conditions. nih.gov For instance, the bacterium Sphingomonas paucimobilis B90 was found to completely degrade α- and γ-HCH within 24 hours. nih.gov The white-rot fungus Pleurotus florida also degraded γ-HCH completely within 30 days, while the other isomers were degraded by 92-99% in the same period. researchgate.net
Beta-HCH (β-HCH) is consistently the most recalcitrant and persistent of the common isomers. nih.govnih.gov Its exceptional stability is attributed to its molecular conformation, in which all six chlorine atoms are in the stable equatorial position. nih.gov This spatial arrangement makes it resistant to the dehydrochlorination reactions catalyzed by the LinA enzyme, which typically requires at least one axial chlorine atom to initiate the degradation of other isomers. nih.govnih.gov Consequently, the degradation of β-HCH must be initiated by a different enzymatic mechanism, namely the hydrolytic dechlorination catalyzed by the LinB enzyme. nih.govnih.gov Due to its slow degradation rate, β-HCH often becomes the predominant isomer in long-term contaminated sites. nih.gov
**Interactive Table: Degradation Rates of HCH Isomers by Pleurotus florida*** *This table summarizes the degradation percentage of different HCH isomers over a 30-day period in a liquid medium.
| Isomer | Degradation (%) | Relative Rate |
|---|---|---|
| γ-HCH | 100 | Fastest |
| β-HCH | ~92-99 | Slower |
| α-HCH | ~92-99 | Slowest |
| δ-HCH | ~92-99 | Slowest |
Data sourced from research on the biodegradation of HCH isomers by the white rot fungus, Pleurotus florida. researchgate.net
Interactive Table: Key Enzymes in the Aerobic Lin Pathway This table outlines the primary enzymes involved in the initial stages of HCH degradation and their target isomers.
| Enzyme | Gene | Enzyme Class | Primary Isomer Targets | Mechanism |
|---|---|---|---|---|
| LinA | linA | Dehydrochlorinase | γ-HCH, α-HCH, δ-HCH | Dehydrochlorination |
| LinB | linB | Haloalkane Dehalogenase | β-HCH, δ-HCH, Intermediates | Hydrolytic Dechlorination |
| LinC | linC | Dehydrogenase | 2,5-DDOL | Dehydrogenation |
This information is based on extensive studies of the Lin pathway in Sphingomonad bacteria. nih.govfrontiersin.orgnih.govnih.gov
Impact of Soil Amendments and Nutrients on Microbial Activity
The biodegradation of this compound (HCH) isomers in soil is significantly influenced by the availability of nutrients and the presence of soil amendments. These additions can stimulate the growth and metabolic activity of indigenous HCH-degrading microorganisms, a process known as biostimulation. Research has shown that both organic and inorganic amendments can enhance the degradation of HCH, although their effectiveness can vary depending on the type of amendment and the specific H-isomer.
Organic amendments, in particular, have been found to be effective in promoting the dissipation of HCH from contaminated soils. semanticscholar.orgnih.gov These amendments can serve as a source of carbon and energy for microbial populations, leading to an increase in microbial biomass and enzymatic activity. nih.gov This stimulated microbial community can then more effectively degrade HCH isomers.
In a study on the degradation of lindane (γ-HCH) in a mollisol, the application of organic amendments such as farmyard manure and cow-dung slurry significantly accelerated its dissipation compared to unamended soil. semanticscholar.org After 30 days of incubation, the degradation of lindane in the unamended control soil was 79%. semanticscholar.org In contrast, soil amended with farmyard manure showed 83% degradation, and soil amended with cow-dung slurry exhibited the highest degradation at 91%. semanticscholar.org The inorganic amendment gypsum also promoted degradation, but to a lesser extent than the organic amendments. semanticscholar.org The half-lives of lindane were also considerably reduced with organic amendments, further indicating a stimulated degradation process. semanticscholar.org
The synergistic effect of combining organic and inorganic nutrients has also been investigated. In a laboratory study, the simultaneous application of inorganic nutrients (KNO₃ and K₂HPO₄) and organic amendments (wheat straw or glucose) led to a higher removal rate of total HCH compared to the application of inorganic nutrients alone. researchgate.net This suggests that providing a balanced nutrient environment can create optimal conditions for microbial activity, thereby accelerating the enzymatic reactions responsible for HCH degradation. researchgate.net
The following interactive data tables present findings from research on the impact of various soil amendments on the degradation of HCH isomers.
Table 1: Effect of Soil Amendments on the Degradation of γ-HCH (Lindane) in a Mollisol after 30 Days
| Soil Amendment | Degradation of γ-HCH (%) |
| Untreated Control | 79% |
| Farmyard Manure | 83% |
| Cow-Dung Slurry | 91% |
| Gypsum | - |
Data sourced from a study by Gupta et al. (2011). semanticscholar.org
Table 2: Removal of Total HCHs after 28 Days with Combined Amendments
| Treatment | Removal of Total HCHs (%) |
| Inorganic Nutrients (KNO₃ + K₂HPO₄) | 27.0% |
| Bioaugmentation + Inorganic Nutrients | 32.2% |
| Bioaugmentation + Inorganic Nutrients + Wheat Straw | 43.4% |
| Bioaugmentation + Inorganic Nutrients + Glucose | 45.3% |
Data adapted from a study investigating bioaugmentation and biostimulation. researchgate.net
While much of the research has focused on γ-HCH and total HCH, the degradation rates of the different isomers (α, β, γ, and δ) can vary. In a study using a soil slurry system, the baseline degradation of the four major isomers by Pandoraea species was monitored over four weeks. The results showed that the δ-HCH isomer was the most readily degraded, followed by the α and β isomers, with γ-HCH showing the least degradation under those specific conditions. researchgate.net
Table 3: Baseline Degradation of HCH Isomers in a Soil Slurry by Pandoraea species after 4 Weeks
| HCH Isomer | Degradation (%) |
| α-HCH | 41.6% |
| β-HCH | 42.4% |
| γ-HCH | 34.3% |
| δ-HCH | 79.4% |
Data provides context on isomer-specific degradation rates in a soil slurry system without specific amendments. researchgate.net
Ecotoxicology and Biological Impact of Hexachlorocyclohexane Isomers
Bioaccumulation and Biomagnification in Food Chains
The chemical properties of HCH isomers, particularly their lipophilicity, drive their tendency to accumulate in living organisms and magnify up the food chain.
Hexachlorocyclohexane (B11772) isomers are lipophilic, meaning they have a high affinity for fats and lipids. researchgate.netdss.go.th This characteristic leads to their accumulation in the fatty tissues of organisms upon exposure. cdc.gov In both humans and animals, HCH isomers are primarily stored in adipose tissue, but can also be found in the brain, kidneys, muscle, and blood. cdc.gov The extent of accumulation varies among the isomers, with β-HCH showing a much greater tendency to accumulate than the others. cdc.gov This preferential storage in fatty tissues means that organisms with higher lipid content are more susceptible to accumulating significant concentrations of these compounds. oup.com
In aquatic environments, HCH isomers can be taken up by organisms directly from the water, a process known as bioconcentration. cdc.gov Various studies have determined the bioconcentration factors (BCFs) for different HCH isomers in a range of aquatic species. For instance, steady-state BCFs for α-HCH, β-HCH, and γ-HCH in zebra fish have been measured at 1,100, 1,460, and 850, respectively. cdc.gov This indicates a significant potential for these chemicals to concentrate in aquatic life from the surrounding water. cdc.govresearchgate.net The γ-isomer, lindane, is known to bioaccumulate in some aquatic organisms, with BCFs varying from 63 to 1000. pops.int Studies on rainbow trout have shown that the high chlorine content of HCHs prevents their metabolism, contributing to their persistence in the fish. ca.gov
Bioconcentration Factors (BCFs) of HCH Isomers in Aquatic Organisms
| Isomer | Organism | BCF | Reference |
|---|---|---|---|
| α-HCH | Zebra fish | 1,100 | cdc.gov |
| β-HCH | Zebra fish | 1,460 | cdc.gov |
| γ-HCH (Lindane) | Zebra fish | 850 | cdc.gov |
| γ-HCH (Lindane) | Various aquatic organisms | 63 - 1,000 | pops.int |
| α-HCH | Aquatic animals (various) | 2.6 (± 0.5) | dss.go.th |
| β-HCH | Aquatic animals (various) | 2.9 (± 0.3) | dss.go.th |
| γ-HCH | Aquatic animals (various) | 2.5 (± 0.4) | dss.go.th |
Among the different isomers, β-HCH is the most persistent and resistant to degradation in both the environment and within living organisms. nih.govnih.gov This stability is attributed to the equatorial positioning of all its chlorine atoms, which makes it less susceptible to metabolic breakdown. dss.go.th Consequently, β-HCH is the most abundant isomer found in human tissues, including fat, blood, and breast milk. dss.go.thacs.org Its biological half-life in fatty tissues is estimated to be between 7 and 10 years. nih.gov This leads to a predominance of β-HCH in the tissues of organisms at higher trophic levels, even though it is not the most abundant isomer in technical HCH mixtures. researchgate.netdss.go.th The biomagnification factor (BMF) values for HCH isomers have been found to be greater than 1, indicating their transfer and amplification up the food chain. nih.gov
Ecological Effects on Non-Target Organisms
The presence of HCH in the environment has detrimental effects on a wide range of organisms that are not the intended targets of its pesticidal action.
Impact of HCH on Soil Microbial Properties
| Microbial Property | Effect of Increasing HCH Concentration | Reference |
|---|---|---|
| Dehydrogenase Activity | Negative | frontierspartnerships.org |
| Fluorescein Diacetate Hydrolysis Activity (FDA) | Negative | frontierspartnerships.org |
| Basal Respiration | Negative | frontierspartnerships.org |
| Substrate-Induced Respiration (SIR) | Negative | frontierspartnerships.org |
| Microbial Biomass Carbon | Negative | frontierspartnerships.org |
| Respiratory Quotient | Positive (indicating stress) | frontierspartnerships.org |
This compound, particularly the γ-isomer (lindane), is highly toxic to aquatic organisms. orst.eduijarbs.com Acute toxicity, measured as the 96-hour lethal concentration for 50% of the test organisms (LC50), varies among species. For fish, reported 96-hour LC50 values for lindane range from 1.7 to 90 µg/L for species such as trout, salmon, carp, and bluegill. orst.edu Aquatic invertebrates are also highly sensitive, with 96-hour LC50 values of 460 µg/L for Daphnia, 10-88 µg/L for scuds, and 4.5 µg/L for stoneflies. orst.edu Chronic exposure to even low concentrations of lindane can have sublethal effects, including impacts on growth and reproduction. pops.intepa.gov The toxicity of lindane to aquatic life was a significant factor in the decision by the U.S. Environmental Protection Agency to restrict its use. cdc.gov
Acute Toxicity (96-hour LC50) of Lindane (γ-HCH) to Aquatic Organisms
| Organism | LC50 (µg/L) | Reference |
|---|---|---|
| Trout (rainbow, brown, lake) | 1.7 - 90 | orst.edu |
| Coho salmon | 1.7 - 90 | orst.edu |
| Carp | 1.7 - 90 | orst.edu |
| Bluegill | 1.7 - 90 | orst.edu |
| Daphnia (water flea) | 460 | orst.edu |
| Scuds | 10 - 88 | orst.edu |
| Stoneflies | 4.5 | orst.edu |
Human Health Implications of Hexachlorocyclohexane Exposure
Exposure Pathways and Routes
Humans can be exposed to hexachlorocyclohexane (B11772) through various routes, including dietary intake, inhalation, ingestion of contaminated water, and dermal contact with contaminated soil. The extent of exposure through each pathway can vary depending on geographical location, proximity to contaminated sites, and individual lifestyle factors.
Dietary Intake (e.g., Contaminated Food, Meat, Dairy)
The primary route of exposure to HCH for the general population is through the consumption of contaminated food. lindane.org Due to its lipophilic nature, HCH bioaccumulates in the fatty tissues of animals. researchgate.net Consequently, food products such as meat, dairy, and fish can contain significant levels of HCH residues.
Studies have shown that populations with diets rich in animal fats tend to have higher body burdens of HCH. For instance, in areas with historical or ongoing agricultural use of HCH, staple crops and vegetables can also become contaminated, contributing to dietary exposure. The beta isomer of HCH (β-HCH) is particularly persistent and is often the most prevalent isomer found in food and human tissues. nih.gov
Inhalation of Contaminated Air
Inhalation of contaminated air is another significant pathway of HCH exposure, particularly for individuals living near current or former HCH manufacturing facilities, hazardous waste sites, or areas where HCH-containing pesticides were heavily used. HCH can be released into the atmosphere through volatilization from contaminated soil and water surfaces. Once airborne, it can travel long distances before being deposited. lindane.org
Occupational exposure through inhalation has been a significant concern for workers involved in the production, formulation, and application of HCH pesticides. These workers have shown higher levels of HCH in their blood and other tissues compared to the general population. cdc.gov
Ingestion of Contaminated Drinking Water
Contamination of drinking water sources with HCH can occur through runoff from agricultural areas, leaching from contaminated soils, and improper disposal of industrial waste. While HCH levels in most public drinking water supplies are generally low, private wells in agricultural regions or near contaminated sites may have higher concentrations, posing a risk for regular consumers. cdc.gov The U.S. Environmental Protection Agency (EPA) has set guidelines for the maximum allowable concentration of HCH in drinking water to protect public health. cdc.gov
Dermal Contact with Contaminated Soil
Dermal absorption of HCH can occur through direct contact with contaminated soil. This exposure route is particularly relevant for children playing in contaminated areas and for agricultural or construction workers who have frequent contact with soil. The rate of dermal absorption can be influenced by factors such as soil type, the concentration of HCH in the soil, and the duration of contact. Studies have demonstrated that HCH isomers can be absorbed through the skin and enter the bloodstream. cdc.gov
Biomonitoring Studies and Exposure Assessment
Biomonitoring studies are essential for assessing human exposure to HCH. These studies involve the measurement of HCH isomers or their metabolites in various human tissues and fluids. The results of these studies provide valuable data on the body burden of these chemicals in different populations and help to identify high-risk groups.
Measurement of Isomer Levels in Human Tissues and Fluids (e.g., Blood, Fat, Breast Milk, Urine)
Due to their lipophilic nature, HCH isomers tend to accumulate in tissues and fluids with high lipid content. Consequently, blood serum, adipose (fat) tissue, and breast milk are commonly used matrices for biomonitoring HCH exposure. Urine can also be analyzed for HCH metabolites. cdc.govcdc.gov
Blood: Blood serum is a frequently used medium for assessing recent or ongoing exposure to HCH. Studies have consistently shown the presence of various HCH isomers in the blood of the general population, with β-HCH often being the most abundant. nih.govresearchgate.netdeplazio.it Occupational exposure leads to significantly higher blood concentrations of HCH isomers. cdc.gov
Interactive Data Table: Levels of this compound Isomers in Human Blood Serum (ng/g lipid)
| Isomer | Population | Location | Year | Mean/Median Concentration (ng/g lipid) | Range (ng/g lipid) | Reference |
| β-HCH | General Population | Italy | 2020 | 72 (Geometric Mean) | 2.2 - 2540 | deplazio.it |
| β-HCH | General Population | Spain | 2009 | - | 1.64 - 300 | researchgate.net |
| α-HCH | General Population | USA | 2020 | - | 0.291 - 0.828 (ng/g wet weight) | nih.gov |
| β-HCH | General Population | USA | 2020 | - | 0.544 - 1.15 (ng/g wet weight) | nih.gov |
| γ-HCH | General Population | USA | 2020 | - | 0.250 - 0.694 (ng/g wet weight) | nih.gov |
| δ-HCH | General Population | USA | 2020 | - | 0.550 - 1.26 (ng/g wet weight) | nih.gov |
Fat (Adipose Tissue): Adipose tissue is a primary storage site for HCH isomers due to its high lipid content. Biopsies of adipose tissue can provide an indication of long-term, cumulative exposure. Numerous studies have documented the presence of HCH isomers in human adipose tissue, with β-HCH being the most persistent and prevalent isomer. nih.govinchem.orgresearchgate.net
Interactive Data Table: Levels of this compound Isomers in Human Adipose Tissue (ng/g lipid)
| Isomer | Population | Location | Year | Mean Concentration (ng/g lipid) | Range (ng/g lipid) | Reference |
| β-HCH | General Population | USA | 1970-1983 | 160 | - | nih.gov |
| α-HCH | General Population | Germany | 1991 | 30 | - | inchem.org |
| β-HCH | General Population | Germany | 1991 | 20 | - | inchem.org |
| α-HCH | General Population | China | 2017 | - | ND - 28.5 | researchgate.net |
| β-HCH | General Population | China | 2017 | - | ND - 1680 | researchgate.net |
| γ-HCH | General Population | China | 2017 | - | ND - 13.9 | researchgate.net |
| δ-HCH | General Population | China | 2017 | - | ND - 11.2 | researchgate.net |
Breast Milk: The presence of HCH in breast milk is a significant concern as it represents a direct exposure route for nursing infants. cdc.gov Biomonitoring of breast milk provides a non-invasive method to assess maternal body burden and potential infant exposure. Studies from around the world have consistently detected HCH isomers in human breast milk, with concentrations varying based on the mother's exposure history and dietary habits. epa.govnih.govresearchgate.net
Interactive Data Table: Levels of this compound Isomers in Human Breast Milk (ng/g lipid)
| Isomer | Population | Location | Year | Mean Concentration (ng/g lipid) | Range (ng/g lipid) | Reference |
| HCH (total) | Lactating Women | USA (North Carolina) | 2021 | - | - | epa.gov |
| β-HCH | Lactating Women | Various | 2024 | - | - | nih.gov |
| α-HCH | Lactating Women | Russia | 2021 | 1.8 | - | researchgate.net |
| β-HCH | Lactating Women | Russia | 2021 | 42.6 | - | researchgate.net |
| γ-HCH | Lactating Women | Russia | 2021 | 3.4 | - | researchgate.net |
Urine: While the parent HCH compounds are not readily excreted in urine, their metabolites, such as chlorophenols, can be measured to assess exposure. lindane.orgcdc.govnih.govresearchgate.net Urinary metabolite levels can provide information about recent exposure and the body's metabolic processes for these compounds. The primary urinary metabolites of γ-HCH include 2,3,5-, 2,4,5-, and 2,4,6-trichlorophenol. lindane.org
Temporal Trends and Regional Variations in Human Exposure
Exposure to this compound (HCH) has generally shown a decline over time in regions where its use has been restricted. In the United States, a study using National Health and Nutrition Examination Survey data from 2005 to 2016 revealed significant downward temporal trends in serum concentrations of organochlorine pesticides, including β-Hexachlorocyclohexane (β-HCH). researchgate.net This decline reflects the prohibition of HCH usage that has been in place for several decades. researchgate.net Similarly, decreasing concentrations of β-HCH have been observed in wildlife, such as in the eggs of seabirds from the Barents Sea region between 1983 and 1993, mirroring the reduced use of HCH pesticides. dss.go.th
Predictors of Beta-Hexachlorocyclohexane Levels in Human Populations
Several demographic, lifestyle, and dietary factors have been identified as significant predictors of β-HCH levels in human populations. researchgate.netnih.govnih.gov Because β-HCH is the most persistent HCH isomer and is prone to bioaccumulate, it is the most abundant form found in human tissues. nih.gov
Studies conducted on populations living near contaminated sites have provided detailed insights into these predictors. In a study of residents near the contaminated Sacco River in Italy, several factors were associated with higher β-HCH serum concentrations. researchgate.netnih.govnih.gov
Key Predictors of Higher β-HCH Levels:
Age: Serum concentration of β-HCH was found to increase with age, with particularly high levels among individuals over 70 years old. researchgate.netnih.gov
Sex: Females were found to have substantially higher concentrations of β-HCH compared to males. researchgate.netnih.gov
Body Mass Index (BMI): Obesity was associated with higher β-HCH values. researchgate.netnih.govnih.gov
Local Food Consumption: Eating food of local or personal production was a significant predictor of elevated levels. nih.govnih.gov Specifically, the consumption of locally sourced eggs and beef was identified as an important factor. nih.govnih.gov
Water Source: The use of water from private wells for drinking, cooking, or washing was linked to higher β-HCH concentrations. researchgate.netnih.govnih.gov
Conversely, breastfeeding was found to have an inverse association with β-HCH levels in the mothers. researchgate.netnih.govnih.gov
| Predictor | Association with β-HCH Levels | Specific Findings |
|---|---|---|
| Age | Positive | Levels increase with age, especially in those >70 years old. |
| Sex | Higher in Females | Females showed significantly higher concentrations. |
| Obesity (BMI) | Positive | Associated with higher β-HCH values. |
| Local Food Consumption | Positive | Consumption of locally produced food, particularly eggs and beef, led to higher levels. |
| Private Well Water Use | Positive | Using well water for drinking and washing was linked to higher contamination. |
| Breastfeeding (in mothers) | Negative | An inverse association was observed. |
Toxicological Mechanisms and Health Effects Research
This compound is associated with a range of adverse health effects, including neurotoxicity, reproductive harm, and immunosuppression. pops.int The various isomers of HCH can induce toxic effects on the liver and kidneys. cdc.gov
Neurotoxicity and Central Nervous System Effects (e.g., Seizures, Convulsions)
Exposure to HCH, particularly the gamma isomer (γ-HCH, Lindane), is well-documented to cause neurotoxicity. cdc.govcdc.gov In humans, acute poisoning from swallowing large amounts has resulted in seizures and, in some cases, death. cdc.gov Workers exposed to HCH vapors during manufacturing have reported symptoms such as dizziness and headaches. cdc.gov
Symptoms of acute HCH poisoning are primarily related to the central nervous system (CNS) and include:
Irritability and restlessness inchem.org
Headache and dizziness cdc.govnj.gov
Muscle spasms and twitching inchem.orgnj.gov
Ataxia (loss of full control of bodily movements) cdc.govinchem.org
Tonic and clonic convulsions cdc.govcdc.govinchem.orgnj.gov
In severe cases, CNS excitation can progress to CNS depression, leading to respiratory failure. inchem.org Animal studies have corroborated these findings, showing that various HCH isomers can induce convulsions, ataxia, and hypoactivity, which can progress to a comatose state. cdc.govcdc.gov Developmental neurotoxicity has also been observed in animals exposed in utero or during development, resulting in seizures and convulsions in the offspring. cdc.gov There is also a growing interest in the potential link between pesticide exposure, including HCH, and long-term neurodegenerative disorders. uniroma1.itservice.gov.uk
Reproductive and Endocrine Disrupting Effects (e.g., Hormonal Changes, Fertility)
HCH isomers are recognized as endocrine-disrupting chemicals that can interfere with the reproductive system. nih.govtrjfas.orgfrontiersin.org Exposure has been linked to hormonal changes and adverse effects on fertility in both humans and wildlife. pops.intcdc.govtrjfas.org
Research has demonstrated that HCH can:
Alter Hormone Levels: Changes in the levels of sex hormones in the blood have been observed in workers exposed to HCH. cdc.gov In animal studies, exposure to γ-HCH has been shown to affect serum hormone levels in offspring. cdc.gov Studies in zebrafish found that lindane exposure led to decreased estradiol (B170435) levels in females. trjfas.org
Damage Reproductive Tissues: Injury to the ovaries and testes has been reported in animals given γ-HCH or β-HCH. cdc.gov
Impair Fertility and Development: In animal models, exposure to γ-HCH during gestation and development has led to a wide range of adverse outcomes, including increased stillbirths, reduced neonatal viability, and effects on the development of male and female reproductive tracts. cdc.gov In female zebrafish, lindane exposure resulted in a drop in egg production and a decrease in ovulation. trjfas.orgscispace.com Some evidence suggests that prolonged exposure to HCH may be associated with an increased risk of miscarriage in women. researchgate.net The β-HCH isomer, in particular, has been implicated as an environmental estrogen. dss.go.th
Immunosuppression
There is evidence from animal studies that HCH isomers can suppress the immune system. researchgate.netpops.intcdc.govnih.gov This immunosuppressive effect can reduce the body's ability to fight infection. cdc.gov
Key research findings include:
Reduced Antibody Response: Subacute experiments in rabbits orally administered lindane showed a dose-dependent, significant decrease in the immune response to Salmonella typhi vaccine compared to controls. nih.gov
Organ and Cellular Damage: In animal studies, exposure to γ-HCH has led to decreased spleen and thymus weights and histopathological changes in the thymus, lymph nodes, and spleen. cdc.gov Higher doses have been reported to cause necrosis of the thymus, lymph nodes, and spleen. food.gov.uk
Reduced Immunoglobulins: Signs of immunosuppression, specifically reduced levels of immunoglobulins, were observed in rats at a dose of 2.5 mg α-HCH/kg body weight/day. food.gov.uk
These findings indicate that HCH can impair both humoral (antibody-mediated) and cellular immunity. cdc.govnih.gov
Hepatic and Renal Effects
The liver and kidneys are significant targets for HCH toxicity. cdc.govnj.gov Animal studies have consistently shown that all HCH isomers can induce liver and kidney damage following oral, inhalation, or dermal exposure. cdc.govcdc.gov
Hepatic (Liver) Effects:
Increased absolute and/or relative liver weights cdc.gov
Hepatocellular hypertrophy (enlargement of liver cells) cdc.gov
Necrosis (cell death) cdc.gov
Fatty degeneration cdc.gov
Bile duct proliferation cdc.gov
Nodular hyperplasia cdc.gov
Chronic oral exposure in humans to hexachlorobenzene, a related organochlorine, has been shown to cause a liver disease known as porphyria cutanea tarda. wikipedia.org
Renal (Kidney) Effects:
Animal studies indicate that the kidney is a sensitive target of γ-HCH exposure. cdc.govepa.gov
While renal toxicity from α- and γ-HCH has been observed in rats, it is considered a consequence of the accumulation of a protein not found in humans, making its direct relevance to human risk assessment debatable. food.gov.uk However, the potential for HCH to damage the kidneys remains a concern. nj.gov
| System/Effect | Specific Health Implications & Research Findings | Supporting Citations |
|---|---|---|
| Neurotoxicity | Acute exposure can cause seizures, convulsions, ataxia, dizziness, and headaches. Chronic exposure may be linked to neurodegenerative diseases. | cdc.govcdc.govinchem.orgnj.govuniroma1.it |
| Reproductive & Endocrine Disruption | Can alter sex hormone levels, damage reproductive organs (ovaries, testes), and impair fertility. Linked to decreased egg production and developmental issues in animal offspring. | pops.intcdc.govcdc.govtrjfas.orgresearchgate.net |
| Immunosuppression | Reduces antibody response and can cause damage to immune organs like the thymus and spleen. Leads to a reduced ability to fight infection. | cdc.govcdc.govnih.govfood.gov.uk |
| Hepatic & Renal Effects | Causes liver damage including increased weight, cell hypertrophy, necrosis, and fatty degeneration. The kidneys are also a target for toxicity. | cdc.govcdc.govnj.govfood.gov.uk |
Carcinogenicity Research and Classification
Research into the carcinogenic potential of this compound (HCH) has led various national and international health organizations to classify the compound and its isomers based on available evidence. The primary evidence for carcinogenicity comes from studies on experimental animals, with human epidemiological data being more limited and often complicated by concurrent exposure to other pesticides. inchem.orgnih.gov
Animal studies, particularly in rodents, have demonstrated that oral exposure to technical-grade HCH, as well as its alpha (α), beta (β), and gamma (γ) isomers, can lead to the development of liver tumors. nih.govcdc.govinchem.org Specifically, dietary administration of α-HCH has been shown to cause liver tumors in multiple strains of mice and in Wistar rats. epa.govepa.gov Both benign and malignant liver tumors have been observed in mice exposed to α-HCH, with some studies showing tumor development after as little as 16 to 24 weeks of exposure. inchem.orgepa.gov Similarly, β-HCH has been found to induce benign and malignant liver tumors in mice. inchem.orgepa.gov The γ-isomer, also known as lindane, has also been shown to produce liver tumors in mice. inchem.orgepa.gov
Human studies have provided some associations between HCH exposure and cancer, but the evidence is often considered inadequate to establish a definitive causal link for all isomers. inchem.orgnih.gov Some case reports have suggested a relationship between exposure to HCH or lindane and blood disorders like aplastic anemia and leukemia. nih.govinchem.org An increase in lung cancer mortality was noted in one study of agricultural workers who used a variety of pesticides, including HCH. inchem.orgnih.gov However, the International Agency for Research on Cancer (IARC) more recently concluded there is sufficient evidence in humans for the carcinogenicity of γ-HCH, specifically linking it to non-Hodgkin lymphoma (NHL). cdc.gov
Based on the available evidence, major health organizations have classified HCH and its isomers as follows:
Isomer-Specific Toxicity Profiles
The isomers of this compound exhibit distinct toxicological profiles, differing in their acute and chronic effects, target organs, and mechanisms of action. inchem.org These differences are largely attributed to their unique stereochemistry, which influences their metabolism, distribution, and interaction with biological systems.
A primary distinction lies in their effects on the central nervous system (CNS). The α- and γ-isomers are known to be CNS stimulants, while the β- and δ-isomers act as CNS depressants. inchem.org This leads to different observable signs of acute toxicity. For instance, high doses of γ-HCH (lindane) can cause tremors, convulsions, and seizures. dss.go.th
The isomers also vary significantly in their persistence and potential for bioaccumulation. The β-isomer is the most persistent and bioaccumulative, leading to a higher potential for chronic toxicity. inchem.orgdss.go.th The order of acute toxicity in rats is generally γ > α > δ > β, whereas the order of toxicity from repeated doses is β > α > γ > δ. inchem.org This reversal is directly related to the isomers' rates of metabolism and storage in adipose tissue. inchem.org
The primary target organs and notable toxicological effects for each major isomer are summarized below:
Alpha-HCH (α-HCH): The main target organ for α-HCH toxicity is the liver. cdc.gov Animal studies have shown that exposure can lead to liver enlargement, cellular hypertrophy, and the development of both benign and malignant liver tumors. epa.govepa.gov It is classified as a probable human carcinogen by the U.S. EPA. epa.gov
Beta-HCH (β-HCH): Due to its high persistence in bodily tissues, β-HCH is a significant concern for chronic exposure. dss.go.th The liver is a primary target, with studies showing effects like cellular hypertrophy. cdc.gov Beyond the liver, β-HCH is neurotoxic and has been investigated for potential endocrine-disrupting effects, specifically estrogenic activity. dss.go.thwikipedia.org Human studies have suggested a possible link between β-HCH exposure and neurodegenerative diseases like Parkinson's and Alzheimer's. wikipedia.org The U.S. EPA classifies it as a possible human carcinogen. cdc.gov
Gamma-HCH (γ-HCH or Lindane): As the most acutely toxic isomer, γ-HCH is a potent neurotoxin that acts as a CNS stimulant. inchem.orgorst.edu It interferes with the function of the γ-aminobutyric acid (GABA) neurotransmitter system. In addition to its neurological effects, chronic exposure to lindane has been associated with damage to the liver, kidneys, and immune system. epa.gov IARC has classified lindane as carcinogenic to humans. cdc.gov
Delta-HCH (δ-HCH): This isomer is a CNS depressant. inchem.org Compared to the other isomers, there is less extensive toxicological data available for δ-HCH. cdc.gov However, animal studies indicate that it can also cause liver effects, such as increased liver weight and cellular hypertrophy. cdc.gov Its chronic toxicity is considered lower than the α, β, and γ isomers. nih.gov
Remediation Strategies for Hexachlorocyclohexane Contamination
Physicochemical Treatment Technologies
Physicochemical treatment methods utilize chemical reactions and physical phenomena to remediate HCH-contaminated sites. These technologies are often characterized by their rapid treatment times and effectiveness in dealing with high contaminant concentrations.
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a class of procedures that rely on the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to oxidize and degrade organic pollutants like HCH. mdpi.com Several AOPs have demonstrated efficacy in the degradation of HCH isomers.
Ultrasonication: This method utilizes high-frequency sound waves to induce acoustic cavitation in a liquid, leading to the formation and collapse of microscopic bubbles. This process generates localized high temperatures and pressures, as well as ROS, which can degrade HCH.
Fenton and Photo-Fenton Processes: The Fenton reaction involves the use of hydrogen peroxide (H₂O₂) in the presence of a ferrous iron (Fe²⁺) catalyst to produce hydroxyl radicals. researchgate.net The photo-Fenton process enhances this reaction by using ultraviolet (UV) or visible light to regenerate Fe²⁺ from Fe³⁺, thereby increasing the efficiency of hydroxyl radical production. researchgate.net Research has shown that the photo-Fenton process can be effective in degrading HCH. For instance, one study reported less than 15% reduction of β-HCH concentration in 5 hours using the Fenton process alone, while UV-Vis irradiation in the photo-Fenton process led to 100% degradation within the same timeframe. chlordecone-infos.frnih.gov
UV+H₂O₂: This process involves the photolysis of hydrogen peroxide with UV light to generate hydroxyl radicals. Studies have demonstrated the rapid degradation of lindane (γ-HCH) using this method. In one experiment, 90% of lindane was destroyed in approximately 4 minutes at a neutral pH with an initial H₂O₂ concentration of 1 mM. nih.govresearchgate.net Furthermore, complete dechlorination, indicating the absence of chlorinated organic by-products, was achieved within 15 minutes. nih.gov
The following table summarizes the performance of various AOPs in the degradation of HCH:
| Treatment System | Target HCH Isomer | Initial Concentration | Key Parameters | Degradation Efficiency | Reference |
| Fenton | β-HCH | 1 mg L⁻¹ | - | < 15% in 5 hours | nih.gov |
| Photo-Fenton | β-HCH | 1 mg L⁻¹ | UV-Vis irradiation | 100% in 5 hours | chlordecone-infos.frnih.gov |
| UV/H₂O₂ | γ-HCH (Lindane) | 0.21-0.22 µM | pH 7, 1 mM H₂O₂, λ=254 nm | 90% in ~4 minutes | nih.govresearchgate.net |
Oxidation with Hydrogen Peroxide
Oxidation using hydrogen peroxide alone is generally not potent enough to achieve complete degradation of stable compounds like HCH. However, its effectiveness is significantly enhanced when used in conjunction with activators such as UV light or iron catalysts, as seen in the AOPs discussed above. The primary role of hydrogen peroxide in these systems is to serve as a source for the generation of highly reactive hydroxyl radicals.
Bioremediation Technologies
Bioremediation harnesses the metabolic capabilities of microorganisms to degrade or transform hazardous organic compounds into less toxic substances. This approach is often considered a more environmentally friendly and cost-effective alternative to physicochemical methods.
In Situ and Ex Situ Bioremediation Approaches
Bioremediation of HCH can be carried out either in situ (in the original location of the contamination) or ex situ (after excavating the contaminated soil or pumping the contaminated water). researchgate.net
In situ bioremediation involves treating the contaminated material in place. pjoes.com This approach minimizes disturbance to the site and is generally less expensive than ex situ methods. pjoes.com Techniques for in situ bioremediation of HCH-contaminated soil often involve biostimulation, where the growth and activity of indigenous HCH-degrading microorganisms are enhanced by adding nutrients and electron acceptors. In some cases, bioaugmentation, the introduction of specific HCH-degrading microbial strains to the site, may be employed. Combining biostimulation with bioventing (the supply of air or oxygen to the subsurface) has shown promising degradation rates for HCH in soil. researchgate.net
Ex situ bioremediation involves the removal of the contaminated soil or water for treatment elsewhere. unizar.es This allows for greater control over the treatment conditions, such as temperature, pH, and nutrient levels, which can lead to faster and more complete degradation. researchgate.net Common ex situ techniques include:
Landfarming: Contaminated soil is excavated and spread over a prepared surface. The soil is periodically tilled to improve aeration and stimulate microbial activity. researchgate.net
Biopiles: Similar to landfarming, but the excavated soil is piled up, and aeration is provided through a network of pipes.
Bioreactors: Contaminated water or soil slurries are treated in a controlled reactor environment where conditions are optimized for microbial degradation.
An ex situ biostimulation study demonstrated a 30% reduction in total HCH concentrations (from an initial 75 mg kg⁻¹) over 240 days by mixing contaminated soil with pristine garden soil and providing aeration, moisture, and nutrients. nih.gov
The selection between in situ and ex situ bioremediation depends on various factors, including the type and extent of contamination, the hydrogeological conditions of the site, and the cost-effectiveness of the available technologies.
Bioaugmentation and Biostimulation Strategies
Bioaugmentation and biostimulation are two key bioremediation strategies for treating soils contaminated with This compound (B11772) (HCH). Bioaugmentation involves the introduction of specific HCH-degrading microorganisms to a contaminated site, while biostimulation aims to enhance the activity of the indigenous microbial population by adding nutrients and other growth-limiting substances. medcraveonline.comclu-in.org
Research has shown that a combination of these two approaches is often the most effective strategy for HCH remediation. nih.govresearchgate.net In both in situ and ex situ studies, the combined application of a microbial consortium of HCH-degrading sphingomonads with the addition of nutrients like ammonium (B1175870) phosphate (B84403) and molasses resulted in a significant reduction of α- and β-HCH levels. nih.govresearchgate.net The use of a bacterial consortium has proven more successful than the application of a single HCH-degrading bacterial strain. nih.govresearchgate.net
Microbial consortia, often composed of various bacterial strains, demonstrate a higher potential for degrading complex pollutants like HCH. acs.org For instance, a microbial consortium isolated from a sugarcane field with a history of HCH application showed substantially improved degradation capabilities after acclimation, mineralizing high concentrations of γ-HCH. acs.org The degradation process is influenced by environmental conditions, with optimal degradation occurring at mesophilic temperatures (20−35 °C) and near-neutral pH levels (6.0−8.0). acs.org
The following table summarizes the findings of a study comparing different bioremediation approaches for HCH-contaminated soil.
Table 1: Comparative Efficacy of Bioremediation Strategies for HCH
| Treatment Strategy | Key Components | Outcome | Reference |
|---|---|---|---|
| Biostimulation | Addition of ammonium phosphate and molasses | Stimulation of indigenous microbial community | nih.govresearchgate.net |
| Bioaugmentation | Addition of a consortium of HCH-degrading sphingomonads | Introduction of specialized degraders | nih.govresearchgate.net |
| Combined Approach | Biostimulation + Bioaugmentation | Most effective reduction in α- and β-HCH levels | nih.govresearchgate.net |
Phytoremediation and Phytostimulation Potential
Phytoremediation is an emerging, cost-effective, and environmentally friendly technology that utilizes plants to remove, degrade, or contain contaminants in soil and water. hchforum.comresearchgate.net For HCH contamination, two primary phytoremediation strategies are phytostabilization and plant-assisted bioremediation (phytostimulation). hchforum.com Phytostabilization uses HCH-tolerant plants to reduce the mobility of the contaminant, thereby minimizing the risk of it leaching into groundwater or spreading through the air. hchforum.com
Phytostimulation, on the other hand, leverages the synergistic relationship between plants and soil microorganisms to enhance the degradation of organic pollutants in the root zone (rhizosphere). nih.govmdpi.com Plants release exudates that can stimulate the growth and activity of HCH-degrading microbes. nih.gov This approach is considered a promising strategy for cleaning up HCH-contaminated environments. mdpi.com
Several native plant species that grow spontaneously on HCH-contaminated sites have been identified for their phytoremediation potential. researchgate.netnih.gov Studies have shown that dominant species such as Lotus tenuis, Artemisia vulgaris, and Tanacetum vulgare are capable of taking up HCH into their tissues. researchgate.netnih.gov The use of such spontaneously growing, tolerant vegetation presents a low-maintenance and self-sustainable approach for the management and remediation of HCH-contaminated sites. researchgate.netnih.gov
The table below lists plant species identified with the potential for HCH phytoremediation.
Table 2: Plant Species with HCH Phytoremediation Potential
| Plant Species | Family | Observed Capability | Reference |
|---|---|---|---|
| Lotus tenuis | Fabaceae | HCH uptake in tissues | researchgate.netnih.gov |
| Artemisia vulgaris | Asteraceae | HCH uptake in tissues | researchgate.netnih.gov |
| Tanacetum vulgare | Asteraceae | HCH uptake in tissues | researchgate.netnih.gov |
| Cytisus striatus | Fabaceae | Growth in HCH contaminated land and HCH accumulation | mdpi.comresearchgate.net |
| Lantana camara | Verbenaceae | Growth in HCH contaminated land and HCH accumulation | researchgate.net |
| Calotropis procera | Apocynaceae | Growth in HCH contaminated land and HCH accumulation | researchgate.net |
Nanobioremediation (e.g., Nanoparticles with Microbes)
Nanobioremediation is an innovative approach that integrates nanotechnology with bioremediation to enhance the degradation of persistent organic pollutants like HCH. epa.govresearchgate.net This technique often involves the use of nanoparticles in conjunction with microorganisms to achieve a more effective and efficient cleanup of contaminated sites. epa.govcabidigitallibrary.orgnih.gov
Research has demonstrated the synergistic effect of combining stabilized bimetallic nanoparticles, such as palladium-coated nanoscale iron (Pd/nFe(0)), with HCH-degrading bacteria like Sphingomonas sp. researchgate.net This integrated nano-bio technique has been shown to significantly accelerate the degradation of γ-HCH in soil. researchgate.net The degradation efficiency of the combined system was found to be approximately 1.7 to 2.1 times greater than systems containing either the microbes or the nanoparticles alone. researchgate.net
Nanoparticles can enhance bioremediation through several mechanisms. They have a large surface area, which can increase the bioavailability of hydrophobic contaminants like HCH to microorganisms. nih.govijrpr.com Furthermore, certain nanoparticles, like nanoscale zero-valent iron (nZVI), can act as chemical reductants, initiating the degradation of chlorinated compounds. researchgate.netresearchgate.net However, the degradation by nanoparticles alone may be incomplete, leading to the formation of toxic intermediates. epa.govresearchgate.net Combining them with microbial degradation ensures a more complete breakdown of the contaminant. epa.gov
The following table presents data from a study on the integrated nano-bio technique for γ-HCH degradation.
Table 3: Efficacy of Nanobioremediation for γ-HCH Degradation
| Remediation System | Key Component(s) | Degradation Efficiency Multiplier | Key Finding | Reference |
|---|---|---|---|---|
| Biological | Sphingomonas sp. strain NM05 | 1x | Baseline microbial degradation | researchgate.net |
| Nanoparticles | CMC-Pd/nFe(0) | ~1x | Baseline nanoparticle degradation | researchgate.net |
| Integrated (Nano-Bio) | Sphingomonas sp. + CMC-Pd/nFe(0) | ~1.7 - 2.1x | Synergistic effect significantly enhances degradation | researchgate.net |
Sequential Anaerobic-Aerobic Treatment Systems
A sequential anaerobic-aerobic treatment approach is a viable strategy for the complete biodegradation of HCH, particularly for the more persistent isomers like β-HCH. bohrium.comethz.ch This method takes advantage of the different microbial degradation pathways that occur under anoxic (anaerobic) and oxic (aerobic) conditions. bohrium.com
Under anaerobic conditions, microorganisms can reductively dechlorinate HCH isomers. bohrium.comnih.gov This process typically transforms the highly chlorinated HCH molecules into less chlorinated and often toxic intermediates, such as monochlorobenzene (MCB) and benzene (B151609). nih.govnih.govresearchgate.net While anaerobic degradation is a crucial first step, it often does not lead to complete mineralization. bohrium.com
The subsequent aerobic stage is essential for the complete breakdown of these intermediates. ethz.ch Aerobic bacteria can utilize benzene and chlorobenzene (B131634) as carbon and energy sources, mineralizing them to non-toxic end products like carbon dioxide and water. ethz.ch Studies have demonstrated that a sequence of specialized anaerobic microbial cultures can effectively dechlorinate γ-HCH (lindane) to MCB and then to benzene, which is subsequently degraded under methanogenic conditions. nih.govresearchgate.net The bacterium Dehalobacter has been identified as a key organism in the anaerobic dechlorination of lindane and MCB. nih.govresearchgate.net This sequential treatment strategy holds promise for remediating sites with legacy HCH contamination. nih.govresearchgate.net
Table 4: Microbial Roles in Sequential Anaerobic Treatment of γ-HCH
| Treatment Stage | Process | Key Microbial Genus | Input Compound | Output Compound(s) | Reference |
|---|---|---|---|---|---|
| Anaerobic - Culture I | Reductive Dechlorination | Dehalobacter | γ-Hexachlorocyclohexane | Monochlorobenzene, Benzene | nih.govresearchgate.net |
| Anaerobic - Culture II | Reductive Dechlorination | Dehalobacter | Monochlorobenzene | Benzene | nih.govresearchgate.net |
| Anaerobic - Culture III | Methanogenic Degradation | Not specified | Benzene | Methane (B114726), Carbon Dioxide | nih.govresearchgate.net |
Integrated and Hybrid Remediation Systems
Combining Biological and Physicochemical Methods
Integrated remediation systems that combine biological and physicochemical methods are gaining attention for their potential to overcome the limitations of single-technology approaches for HCH contamination. researchgate.netscilit.com A prominent example of this hybrid strategy is nanobioremediation, which merges the chemical reactivity of nanoparticles with the metabolic capabilities of microorganisms. epa.goviwaponline.com
The synergistic application of nanoscale zero-valent iron (nZVI) with microbial degradation is a well-researched approach. researchgate.netresearchgate.net The nZVI acts as a chemical reductant, initiating the dechlorination of HCH, while the microbial consortium subsequently degrades the resulting intermediates. researchgate.net This combination can lead to a more rapid and complete detoxification of the contaminant. researchgate.net Studies have shown that the degradation efficiency of γ-HCH is significantly higher in an integrated system with stabilized Pd/Fe(0) bimetallic nanoparticles and Sphingomonas bacteria compared to the individual application of either nanoparticles or microbes. researchgate.net
Another integrated approach involves combining landfarming—a bioremediation technique that stimulates indigenous microbes in excavated soil—with amendments like organic materials and nanoparticles. researchgate.netscilit.com The organic matter acts as a biostimulant, while the nanoparticles provide a physicochemical degradation component, creating a multi-faceted attack on the HCH contamination. researchgate.net These integrated systems offer a more robust and effective solution for the complex challenge of remediating HCH-polluted sites.
Evaluation of Mixed Treatment Systems
The evaluation of mixed or hybrid treatment systems consistently demonstrates their superior performance compared to standalone remediation techniques for HCH. The primary advantage of these integrated approaches lies in the synergistic effects between the different components, which can lead to faster and more complete contaminant removal. nih.govresearchgate.net
Similarly, in the case of nanobioremediation, quantitative assessments reveal a significant increase in degradation efficiency. An integrated system using stabilized Pd/Fe(0) nanoparticles and a Sphingomonas strain was found to be 1.7 to 2.1 times more efficient at degrading γ-HCH than either the nanoparticles or the bacteria on their own. researchgate.net This enhanced performance is attributed to the nanoparticles increasing the bioavailability and initiating the breakdown of HCH, making it more accessible for microbial degradation. The evaluation of these mixed systems underscores the potential of combining different remediation mechanisms to develop more powerful and efficient strategies for tackling persistent pollutants like this compound.
Analytical Methodologies for Hexachlorocyclohexane Research
Sample Preparation and Extraction Techniques
Effective sample preparation and extraction are foundational to the reliable analysis of HCH. The primary objective of these initial steps is to isolate the HCH isomers from the sample matrix and concentrate them into a solvent suitable for chromatographic analysis. The choice of technique is highly dependent on the nature of the sample matrix.
Atmospheric monitoring of HCH is essential for assessing its long-range transport and deposition. itpcas.ac.cn Passive air samplers (PAS) are frequently employed for this purpose, offering a simple and cost-effective method for long-term, integrated air sampling, particularly in remote locations where electricity is unavailable. itpcas.ac.cnacs.orgnih.gov These samplers typically utilize a sorbent material to trap HCH from the air.
Commonly used adsorbents include polyurethane foam (PUF) disks and XAD-resins. itpcas.ac.cnacs.org For instance, XAD-2 resin-based passive air samplers have been successfully used to determine annually integrated air concentrations of α- and γ-HCH across North America and the Tibetan Plateau. itpcas.ac.cnacs.org The sampling rates for these devices are influenced by environmental factors such as temperature and atmospheric pressure. itpcas.ac.cn
Active air sampling methods, which involve drawing a known volume of air through a collection medium, are also utilized. These methods can employ a combination of glass fiber filters to capture particulate-bound HCH and a solid adsorbent like silica (B1680970) gel or activated charcoal to trap vapor-phase isomers. tandfonline.com After collection, the HCH is eluted from the adsorbent using a suitable solvent. tandfonline.com
Table 1: Comparison of Air Sampling Techniques for Hexachlorocyclohexane (B11772)
| Technique | Principle | Adsorbents/Media | Advantages | Disadvantages |
| Passive Air Sampling (PAS) | Diffusion of HCH from the air onto a sorbent material. | Polyurethane foam (PUF), XAD-resin | Simple, inexpensive, no power required, suitable for remote long-term monitoring. | Provides time-integrated concentrations, sampling rates can be influenced by environmental conditions. |
| Active Air Sampling | A pump draws a known volume of air through a filter and/or sorbent tube. | Glass fiber filters, silica gel, activated charcoal | Provides concentration data for a specific time and volume, allows for separate analysis of particulate and vapor phases. | Requires a power source, more complex and expensive equipment. |
Liquid-liquid extraction (LLE), also known as solvent extraction, is a well-established technique for isolating HCH from aqueous samples such as water. rsc.org The principle of LLE is based on the differential solubility of HCH in two immiscible liquids. An organic solvent that is immiscible with water is added to the sample, and the mixture is agitated to facilitate the transfer of the nonpolar HCH isomers from the aqueous phase to the organic phase. rsc.org
Commonly used extraction solvents for HCH include n-hexane, dichloromethane, and mixtures of hexane (B92381) and ethyl acetate. researchgate.netweebly.comresearchgate.net The choice of solvent is critical for achieving high extraction efficiency. After extraction, the organic layer containing the HCH is separated, dried, and concentrated before analysis. To enhance the extraction efficiency, parameters such as the pH of the water sample and the addition of salt may be optimized. nih.gov
Recent advancements have focused on miniaturizing LLE to reduce solvent consumption and sample volume, leading to the development of techniques like dispersive liquid-liquid microextraction (DLLME). researchgate.netresearchgate.net
Following extraction, the resulting solvent extract often contains co-extracted interfering compounds from the sample matrix that can affect the accuracy of the chromatographic analysis. springernature.com Therefore, a cleanup or purification step is essential. Column chromatography is a widely used technique for this purpose. youtube.comorgsyn.org
In this method, the sample extract is passed through a column packed with an adsorbent material, most commonly silica gel or Florisil. researchgate.netspringernature.com The separation is based on the differential adsorption of the compounds to the stationary phase. A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds from the column. youtube.com By carefully selecting the adsorbent and the eluting solvents, HCH isomers can be separated from interfering substances. For example, sulfuric acid-modified silica gel is effective for cleanup in the analysis of α-HCH enantiomers in food samples. springernature.com The collected fractions containing the purified HCH are then concentrated for instrumental analysis.
The extraction of HCH from diverse matrices requires tailored approaches to efficiently release the analytes from the sample matrix.
Soil and Sediment: For solid samples like soil and sediment, Soxhlet extraction is a classical and exhaustive method. researchgate.net Other techniques include ultrasonic extraction and accelerated solvent extraction (ASE), which offer reduced extraction times and solvent consumption. researchgate.netspringernature.com The choice of solvent is crucial, with mixtures like n-hexane and acetone (B3395972) being common.
Water: As discussed, liquid-liquid extraction (LLE) is the primary method for water samples. rsc.org Solid-phase extraction (SPE) is another powerful technique where water is passed through a cartridge containing a solid adsorbent that retains the HCH isomers. researchgate.netmerckmillipore.com The analytes are then eluted with a small volume of an organic solvent. Microwave-assisted headspace liquid-phase microextraction has also been developed for the analysis of HCH in aqueous samples. nih.gov
Biological Samples: The analysis of HCH in biological tissues (e.g., adipose tissue, blood serum, fish) is complicated by the high lipid content. researchgate.netcdc.gov The extraction process, often using solvents like hexane or dichloromethane, must be followed by a lipid removal step. researchgate.net Gel permeation chromatography (GPC) is a common technique for this purpose. science.gov For biological fluids like urine and serum, LLE with hexane has been effectively used. researchgate.net
Culture Media: In biodegradation studies, HCH is often extracted from microbial culture media. nih.gov This typically involves LLE, where the aqueous culture medium is extracted with a suitable organic solvent to separate the HCH isomers from the media components for subsequent analysis.
Table 2: Overview of Extraction Techniques for HCH in Various Matrices
| Matrix | Primary Extraction Technique(s) | Key Considerations |
| Soil/Sediment | Soxhlet extraction, Ultrasonic extraction, Accelerated Solvent Extraction (ASE) | Requires efficient desorption from solid particles; cleanup is crucial. |
| Water | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), Dispersive Liquid-Liquid Microextraction (DLLME) | pH adjustment and salt addition can improve LLE efficiency; SPE reduces solvent use. |
| Biological Samples | Solvent extraction (e.g., with hexane) | High lipid content necessitates a lipid removal step (e.g., GPC). |
| Culture Media | Liquid-Liquid Extraction (LLE) | Straightforward extraction, but may require cleanup depending on media complexity. |
Detection and Quantification Techniques
After extraction and cleanup, the HCH isomers are analyzed using instrumental techniques that provide both qualitative identification and quantitative measurement.
Gas chromatography with an electron capture detector (GC-ECD) is the most common and well-established technique for the analysis of HCH isomers. science.govgcms.cztdi-bi.com This method is particularly well-suited for detecting halogenated compounds like HCH with high sensitivity and selectivity. scioninstruments.com
In GC, the sample extract is injected into the instrument, where it is vaporized and carried by an inert gas (the mobile phase) through a long, thin column (the stationary phase). The different HCH isomers are separated based on their boiling points and interactions with the stationary phase, causing them to exit the column at different times (retention times).
The electron capture detector contains a radioactive source (typically Nickel-63) that emits beta particles (electrons), creating a constant current between two electrodes. scioninstruments.com When an electronegative compound like an HCH isomer passes through the detector, it "captures" some of the electrons, causing a decrease in the current. This drop in current is measured as a signal, and the magnitude of the signal is proportional to the amount of the compound present. scioninstruments.com
For robust quantification, a dual-column GC-ECD system is often used. gcms.cz This involves splitting the sample injection onto two different capillary columns, each connected to its own ECD. This configuration helps to confirm the identity of the analytes and avoid misidentification due to co-eluting interferences. gcms.cztdi-bi.com The detection limits for HCH isomers using GC-ECD are typically in the low microgram per liter (µg/L) or parts-per-billion (ppb) range for water samples and nanogram per gram (ng/g) range for solid samples. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of this compound (HCH) isomers in various environmental matrices. This method combines the superior separation capabilities of gas chromatography with the highly sensitive and selective detection provided by mass spectrometry.
In a typical GC-MS analysis of HCH, the sample extract is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a capillary column. The choice of column is critical for separating the different HCH isomers. Commonly used columns include the DB-1, HP-5, and DB-5MS. weebly.com The temperature of the column is carefully controlled and programmed to increase over time, which allows for the sequential elution of the HCH isomers based on their boiling points and interactions with the column's stationary phase.
After separation in the GC column, the individual isomers enter the mass spectrometer. The most common ionization technique used is electron impact (EI) ionization, where high-energy electrons bombard the molecules, causing them to fragment in a reproducible manner. sci-hub.se Another technique, chemical ionization, which is a softer ionization method, can also be employed and may result in less fragmentation and a more prominent molecular ion peak. nih.gov
The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z). For enhanced sensitivity and selectivity, the instrument is often operated in selected ion monitoring (SIM) mode. nih.gov In SIM mode, the mass spectrometer is set to detect only specific ions that are characteristic of the HCH isomers, which significantly improves the signal-to-noise ratio and lowers the detection limits to the nanogram per liter (ng/L) level. nih.gov For example, the m/z 255 ion is commonly monitored for the quantification of α-HCH enantiomers. springernature.com This high sensitivity allows for the detection of trace levels of HCH in environmental samples. nih.gov
Below is an interactive data table summarizing typical GC-MS parameters for HCH analysis.
| Parameter | Specification |
| GC Column | DB-1 (60 m x 0.25 mm i.d.), HP-5 (30 m x 0.32 mm i.d.), DB-5MS (60 m x 0.25 mm i.d.) weebly.com |
| Carrier Gas | Helium mdpi.com |
| Injection Mode | Splitless weebly.commdpi.com |
| Ionization Mode | Electron Impact (EI) sci-hub.se or Chemical Ionization nih.gov |
| MS Operation Mode | Selected Ion Monitoring (SIM) nih.gov |
| Monitored Ions | e.g., m/z 255 for α-HCH enantiomers springernature.com |
Isotope Ratio Mass Spectrometry (IRMS)
Isotope Ratio Mass Spectrometry (IRMS) is the analytical instrument used to perform Compound Specific Isotope Analysis (CSIA) and Enantiomer Specific Isotope Analysis (ESIA). For the analysis of volatile organic compounds like HCH, the IRMS is typically coupled to a gas chromatograph (GC) via a combustion interface, a configuration known as Gas Chromatography/Combustion-Isotope Ratio Mass Spectrometry (GC/C-IRMS). weebly.comnih.gov
After the HCH isomers are separated on the GC column, they are quantitatively converted to a simple gas, such as carbon dioxide (CO₂), in a high-temperature combustion oven (typically held at 980-1000°C). weebly.commdpi.com This conversion preserves the stable isotope ratio of the original HCH molecule in the resulting CO₂ gas. The CO₂ is then introduced into the IRMS.
The IRMS precisely measures the relative abundance of the different isotopic masses of the gas (e.g., m/z 44 for ¹²C¹⁶O₂, m/z 45 for ¹³C¹⁶O₂, and m/z 46 for ¹²C¹⁶O¹⁸O). From these measurements, the stable isotope ratio (e.g., ¹³C/¹²C) of the parent HCH isomer is calculated. nih.gov The high precision of IRMS is essential for detecting the subtle variations in isotope ratios that are indicative of environmental transformation processes. nih.gov
To ensure the accuracy of GC-IRMS measurements, they are often compared with results from Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS) for pure HCH standards. nih.gov EA-IRMS provides a bulk isotopic signature for the entire sample without chromatographic separation and serves as a benchmark for the GC-IRMS method. nih.gov
Quality Assurance and Quality Control in Analysis
Rigorous quality assurance and quality control (QA/QC) procedures are imperative in the analysis of this compound to ensure the reliability and accuracy of the data. These measures address various aspects of the analytical process, from sample preparation to instrumental analysis.
Internal Standards and Calibration
The use of internal standards is a fundamental practice in the quantitative analysis of HCH. An internal standard is a compound that is chemically similar to the analytes but is not expected to be present in the environmental samples. It is added to the samples, blanks, and calibration standards in a known amount before any sample preparation steps. Deuterated isomers of HCH are often used as internal standards. nih.gov The internal standard helps to correct for variations in extraction efficiency and instrumental response.
Calibration is performed to establish the relationship between the concentration of the HCH isomers and the response of the analytical instrument. Multi-point calibration, using a series of standards at different concentrations, is typically employed. googleapis.com For GC-MS analysis, calibration curves are generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The linearity of the calibration curve is assessed, and correlation coefficients (r) greater than 0.996 are generally considered acceptable. nih.gov In addition to internal standards, surrogate standards, such as ε-HCH, may also be used to monitor the performance of the method for each sample. springernature.com
Recovery Rates and Reproducibility
Assessing the recovery rate is crucial for evaluating the efficiency of the entire analytical method, including extraction and cleanup steps. This is determined by spiking a blank sample with a known amount of the HCH isomers and then analyzing the sample. The percentage of the spiked amount that is detected is the recovery rate. For HCH analysis in milk samples, recovery values have been reported to be in the range of 81.92% for α-HCH to 105.49% for 4,4-DDT. nih.gov
Reproducibility, which is the measure of the consistency of the results for the same sample analyzed under different conditions (e.g., by different analysts or on different days), is another critical QA/QC parameter. Repeatability, the consistency of results for the same sample under the same conditions, is also evaluated. For a validated GC method for organochlorine pesticides, repeatability and reproducibility values of ≤4.73% and ≤5.79%, respectively, have been reported. nih.gov These metrics provide confidence in the robustness and reliability of the analytical method.
Future Research Directions and Challenges
Q & A
Q. What analytical methods are recommended for quantifying HCH isomers in environmental matrices, and how do they address isomer-specific challenges?
Gas chromatography coupled with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) is widely used, but isomer differentiation requires chiral columns (e.g., Astec® CHIRALDEX™) to resolve enantiomers like α-HCH . Method validation should include calibration with certified reference standards and cross-confirmation using isotope dilution techniques to account for matrix interferences .
Q. How do physicochemical properties of HCH isomers influence their environmental partitioning and persistence?
Key properties include octanol-air partition coefficients (KOA) and Henry’s law constants (H), which vary significantly between isomers. For example, β-HCH exhibits higher KOA (10<sup>9</sup>–10<sup>10</sup>) and lower H compared to α- and γ-HCH, explaining its preferential accumulation in lipids and long-range transport . Thermodynamic consistency checks (e.g., regressing SW, KOW, and P) are critical for modeling environmental fate .
Q. What epidemiological study designs are most robust for assessing HCH exposure-health outcome associations?
Cohort and case-control studies with individual-level exposure biomarkers (e.g., serum β-HCH levels) minimize ecological bias . Studies must report statistical power, confounder adjustment (e.g., age, lipid content), and dose-response relationships to meet inclusion criteria for systematic reviews .
Advanced Research Questions
Q. How can researchers resolve contradictions in carcinogenicity classifications among HCH isomers?
Conflicting classifications (e.g., γ-HCH as carcinogenic [IARC] vs. β-HCH as possibly carcinogenic [EPA]) require meta-analyses of longitudinal studies, prioritizing those with low risk of bias (e.g., controlled exposure duration, histopathology validation) . Mechanistic studies, such as in vitro assays for DNA adduct formation or endocrine disruption, can clarify mode-of-action differences .
Q. What experimental designs are optimal for assessing enantiomer-specific degradation of α-HCH in contaminated soils?
Use stable isotope probing (SIP) with <sup>13</sup>C-labeled α-HCH in microcosm studies to track enantioselective biodegradation by microbial consortia . Pair this with compound-specific isotope analysis (CSIA) to quantify δ<sup>13</sup>C enrichment and validate degradation pathways (e.g., LinA/LinB enzymatic dechlorination) .
Q. How can multi-omics approaches enhance bioremediation strategies for HCH-contaminated sites?
Integrate metagenomics (to identify dehalogenase genes like linA and linB), metatranscriptomics (to assess gene expression under varying redox conditions), and metabolomics (to monitor intermediate metabolites like pentachlorocyclohexene) . Prioritize microbial strains (e.g., Sphingopyxis ummariensis) with dual SN2/E2 dechlorination pathways for in situ applications .
Q. What methodologies address the confounding effects of co-occurring organochlorines in HCH toxicity studies?
Employ mixture toxicity models (e.g., concentration addition or independent action) in vitro, using human hepatocyte cultures exposed to HCH isomers alongside DDT or PCBs. Validate findings with multivariate regression analyses of biomonitoring data, adjusting for lipid-adjusted concentrations and temporal exposure trends .
Methodological Guidance
- Systematic Review Protocols : Follow ATSDR’s 8-step framework, including risk-of-bias assessment (e.g., Newcastle-Ottawa Scale for observational studies) and evidence integration to derive hazard conclusions .
- Data Extraction Standards : Capture isomer-specific outcomes (e.g., hepatic vs. immunological effects), exposure routes (oral, dermal), and species-specific metabolic profiles (Table C-12, ).
- Conflict Resolution : Use sensitivity analyses to weigh high-confidence studies (e.g., low heterogeneity, large sample sizes) when reconciling contradictory results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
